Estradiol undecylate-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H44O3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1/i13+1,20+1,22+1 |
InChI Key |
TXHUMRBWIWWBGW-LMIBZJTISA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=[13CH][13C](=[13CH]4)O)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of Estradiol Undecylate-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled version of the long-acting estrogen, estradiol undecylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of endocrinology, pharmacology, and analytical chemistry. The guide details the physicochemical properties of the compound, outlines relevant experimental protocols, and illustrates key biological pathways associated with its active metabolite, estradiol.
Core Chemical Properties
Estradiol Undecylate-13C3 is a synthetic derivative of the natural estrogen, 17β-estradiol. The incorporation of three carbon-13 isotopes into the estradiol core provides a valuable tool for a range of research applications, primarily as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | 17β-Estradiol-2,3,4-13C3 Undecanoate | [] |
| Synonyms | 3,17β-Dihydroxy-1,3,5(10)-estratriene-2,3,4-13C3 17-undecanoate | [] |
| Molecular Formula | C₂₆¹³C₃H₄₄O₃ | [] |
| Molecular Weight | 443.66 g/mol | [] |
| Labeled CAS Number | 2482467-27-4 | [] |
| Unlabeled CAS Number | 3571-53-7 | [] |
| Chemical Purity | Typically ≥95% | [] |
| Isotopic Purity | Typically ≥98% for 13C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile (B52724). | |
| Storage Conditions | Store at -20°C in a dry, dark place. | [] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the handling, synthesis, purification, and analysis of this compound. It is important to note that these are general procedures and may require optimization for specific experimental contexts.
Safe Handling of Isotopically Labeled Steroids
Working with isotopically labeled compounds, including this compound, requires adherence to standard laboratory safety procedures. Although carbon-13 is a stable, non-radioactive isotope, the compound itself is a potent estrogen and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powdered form or preparing solutions.
-
Containment: Use appropriate containment measures to prevent dissemination of the compound.
-
Waste Disposal: Dispose of waste containing the compound in accordance with institutional and local regulations for chemical waste.
General Synthesis of Estradiol Esters
The synthesis of estradiol esters, such as estradiol undecylate, typically involves the esterification of the 17β-hydroxyl group of estradiol with the corresponding acyl chloride or anhydride (B1165640). The synthesis of the 13C-labeled version would start with 13C-labeled estradiol.
A Generalized Protocol for Esterification:
-
Dissolution: Dissolve 17β-Estradiol-13C3 in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add undecanoyl chloride or undecanoic anhydride to the solution, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Quench the reaction by adding water or a dilute aqueous acid solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing: Wash the organic layer with water, a dilute base solution (e.g., sodium bicarbonate) to remove unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of Estradiol Esters
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common method for this purpose.
A Generalized Protocol for Column Chromatography:
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Methods
LC-MS/MS is the primary analytical technique where this compound is utilized as an internal standard for the accurate quantification of unlabeled estradiol undecylate or its metabolite, estradiol, in biological matrices.
A Generalized LC-MS/MS Protocol for Estradiol Analysis:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a biological sample (e.g., 500 µL of serum), add a known amount of this compound internal standard solution.
-
Add an extraction solvent (e.g., 3 mL of methyl tert-butyl ether - MTBE), vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis[2].
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient, for example, of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive or negative ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (unlabeled estradiol or its undecylate ester) and the internal standard (this compound).
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of this compound. The presence of the 13C labels will result in specific signals in the 13C NMR spectrum and characteristic couplings in the 1H NMR spectrum.
A Generalized NMR Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).
-
Data Acquisition: Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule and the position of the 13C labels.
Biological Pathways and Mechanisms of Action
Estradiol undecylate is a prodrug that, after administration, is slowly hydrolyzed by esterases in the body to release 17β-estradiol, the active hormone. Therefore, the biological effects of this compound are mediated by estradiol. Estradiol exerts its effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression.
Caption: Classical genomic estrogen signaling pathway.
Non-Genomic Signaling Pathways
Estradiol can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane.
Caption: Simplified overview of non-genomic estrogen signaling pathways.
Estradiol Metabolism
Estradiol is primarily metabolized in the liver through hydroxylation and subsequent conjugation.
Caption: Major metabolic pathways of estradiol.
Conclusion
This compound is an indispensable tool for researchers engaged in the study of estrogen pharmacology and metabolism. Its well-defined chemical properties and its function as a stable isotope-labeled internal standard enable precise and accurate quantification of its unlabeled counterpart and its active metabolite, estradiol, in complex biological matrices. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this compound in a research setting. As with any scientific endeavor, the specific application will dictate the necessary optimizations of the described methods.
References
An In-depth Technical Guide to the Synthesis and Characterization of Estradiol Undecylate-13C3
This technical guide provides a comprehensive overview of the synthesis and characterization of Estradiol (B170435) Undecylate-13C3, an isotopically labeled form of estradiol undecylate. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.
Introduction
Estradiol undecylate is a long-acting prodrug of estradiol, the primary female sex hormone.[1] Upon administration, it is slowly hydrolyzed by esterases to release estradiol.[1] The introduction of three carbon-13 atoms (¹³C₃) into the estradiol core creates a stable isotope-labeled internal standard, invaluable for quantitative analysis in complex biological matrices by mass spectrometry. This guide details the synthetic route to Estradiol Undecylate-13C3 and the analytical methods for its structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 17β-Estradiol-13C3 with undecanoic acid. This reaction is typically carried out in the presence of a coupling agent and a catalyst.
Experimental Protocol: Synthesis
Materials:
-
17β-Estradiol-2,3,4-¹³C₃
-
Undecanoic acid
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 17β-Estradiol-2,3,4-¹³C₃ in anhydrous dichloromethane (DCM).
-
Add undecanoic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound is characterized by a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed. The presence of the undecanoate ester at the C17 position and the ¹³C labels in the A-ring of the steroid nucleus will result in characteristic signals.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard 1D ¹H and ¹³C spectra. 2D correlation experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.
The following table summarizes the expected chemical shifts for key protons and carbons. The chemical shifts for the ¹³C-labeled carbons will appear as enhanced signals in the ¹³C NMR spectrum.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Estradiol Core | ||
| C2-¹³C | Aromatic region | ~115-120 |
| C3-¹³C | - | ~150-155 |
| C4-¹³C | Aromatic region | ~110-115 |
| C17-H | ~4.6 | ~80-85 |
| C18-H₃ | ~0.8 | ~10-15 |
| Undecanoate Chain | ||
| C1' (C=O) | - | ~170-175 |
| C2'-H₂ | ~2.3 | ~30-35 |
| -(CH₂)₈- | ~1.2-1.6 | ~20-30 |
| -CH₃ | ~0.9 | ~10-15 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The isotopic labeling will result in a molecular ion peak that is 3 Da higher than the unlabeled analog.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS).
| Parameter | Value |
| Molecular Formula | C₂₆¹³C₃H₄₄O₃ |
| Monoisotopic Mass | 443.339 g/mol |
| [M+H]⁺ | m/z 444.346 |
| [M+Na]⁺ | m/z 466.328 |
| Key Fragment Ions | Fragmentation of the undecanoate chain and cleavage of the steroid D-ring are expected. Characteristic fragments of the estradiol core will be shifted by +3 m/z units. |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase method is typically used.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
| Parameter | Specification |
| Purity | ≥98% (by peak area) |
| Retention Time | Dependent on the specific HPLC conditions, but should be a single major peak. |
Biological Context: Estrogen Signaling Pathway
Estradiol, the active metabolite of this compound, exerts its biological effects by binding to estrogen receptors (ERs). The classical signaling pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.[3][4][5]
Caption: Classical estrogen signaling pathway.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis, NMR, mass spectrometry, and HPLC, along with the expected analytical data, serve as a valuable resource for researchers working with this important isotopically labeled compound. The inclusion of the estrogen signaling pathway provides a biological context for its application in metabolic and drug development studies.
References
Estradiol Undecylate-13C3: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled analog of Estradiol Undecylate, and its critical applications in modern research. This document details its primary use as an internal standard in mass spectrometry-based bioanalysis, its role in pharmacokinetic and metabolic studies, and the underlying principles of its application. Detailed experimental protocols and quantitative data are presented to facilitate its integration into drug development and endocrine research.
Introduction to Estradiol Undecylate-13C3
This compound is a synthetic derivative of estradiol, a primary female sex hormone. It is a prodrug, meaning it is biologically inactive until it is metabolized in the body to the active form, estradiol. The undecylate ester moiety significantly increases the lipophilicity of the molecule, allowing for a prolonged release and duration of action when administered.
The key feature of this compound is the incorporation of three heavy carbon-13 isotopes (¹³C) into the estradiol backbone. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in studies requiring high precision and accuracy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆¹³C₃H₄₄O₃ |
| Molecular Weight | Approx. 443.67 g/mol |
| Isotopic Purity | Typically >98% |
| Chemical Structure | Estradiol with a C17β undecanoate ester, labeled with three ¹³C atoms in the A-ring. |
Core Applications in Research
The primary application of this compound in a research setting is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (ID-MS). This technique is the gold standard for the accurate measurement of endogenous and exogenous compounds in complex biological matrices.
Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules. In such assays, an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.
This compound, after its in-vivo or in-vitro hydrolysis to Estradiol-13C3, serves as an ideal internal standard for the quantification of unlabeled estradiol. Its physicochemical properties are nearly identical to the analyte of interest (unlabeled estradiol), ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the ¹³C atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies
The use of ¹³C-labeled prodrugs like this compound is instrumental in Drug Metabolism and Pharmacokinetics (DMPK) studies. By administering the labeled compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous estradiol.
This approach allows for:
-
Accurate Bioavailability Studies: Differentiating the administered drug from endogenous levels.
-
Metabolite Identification: Tracing the metabolic fate of the estradiol moiety.
-
Pharmacokinetic Modeling: Precise determination of key PK parameters such as half-life, clearance, and volume of distribution.
Experimental Protocols
While specific protocols may vary between laboratories, the following provides a detailed methodology for a typical experiment involving the quantification of estradiol using an internal standard derived from this compound.
Quantification of Estradiol in Human Serum by LC-MS/MS
This protocol outlines the steps for sample preparation and analysis for the quantification of estradiol in serum samples, a common requirement in clinical and preclinical research.
Materials and Reagents:
-
Human serum samples
-
This compound (as the source of the internal standard, Estradiol-13C3)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC-grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum sample, add 25 µL of the internal standard working solution (Estradiol-13C3, derived from the hydrolysis of a known concentration of this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate estradiol from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both unlabeled estradiol and Estradiol-13C3.
-
-
-
Quantitative Data and Performance
The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for estradiol using a stable isotope-labeled internal standard.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Visualizations: Pathways and Workflows
Estradiol Signaling Pathway
Estradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are located in the nucleus and at the plasma membrane. The following diagram illustrates the genomic and non-genomic signaling pathways of estradiol.
Caption: Estradiol genomic and non-genomic signaling pathways.
Experimental Workflow for Estradiol Quantification
The following diagram outlines the logical flow of a typical bioanalytical workflow for the quantification of estradiol using this compound as the source for the internal standard.
Caption: Workflow for estradiol quantification via LC-MS/MS.
Prodrug Activation and Analysis Logic
This diagram illustrates the in-vivo conversion of the labeled prodrug and its role in the analytical process.
Caption: Prodrug activation and analytical logic.
Conclusion
This compound is a sophisticated and essential tool for researchers in endocrinology, pharmacology, and drug development. Its primary role as a precursor to a stable isotope-labeled internal standard enables the highly accurate and precise quantification of estradiol in biological matrices by LC-MS/MS. This capability is fundamental for robust pharmacokinetic, metabolic, and clinical studies. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this compound in advanced research settings.
A Technical Guide to the Mechanism and Application of Estradiol Undecylate-¹³C₃ as an Internal Standard in Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide details the core mechanism of action of Estradiol (B170435) Undecylate-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. It covers the principles of isotope dilution mass spectrometry, provides a representative experimental protocol, and summarizes expected analytical performance.
Introduction: The Gold Standard for Quantitative Accuracy
Estradiol undecylate is a long-acting ester of estradiol, a primary female sex hormone. Accurate quantification of this compound in complex biological matrices, such as plasma or serum, is critical for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for such analyses due to its high sensitivity and selectivity.[1]
However, the accuracy and precision of LC-MS/MS quantification can be compromised by variability during sample preparation and analysis.[2] Factors such as analyte loss during extraction, inconsistent injection volumes, and matrix effects (ion suppression or enhancement) can all introduce significant error.[3] To correct for these variations, an internal standard (IS) is employed.
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[4][5] Estradiol Undecylate-¹³C₃ serves as the quintessential SIL-IS for the quantification of estradiol undecylate. By incorporating three heavy carbon-¹³ isotopes into the estradiol core structure, the molecule's mass is increased by 3 Daltons without significantly altering its chemical and physical properties. This near-identical behavior is the key to its function, allowing it to track and compensate for analytical variability from extraction to detection, a principle known as isotope dilution mass spectrometry.
Core Mechanism of Action: Correction Through Co-elution and Ratiometric Analysis
The fundamental role of an internal standard is to correct for variations in the analytical process.[3] A known, constant amount of Estradiol Undecylate-¹³C₃ is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation workflow.[2] Because the SIL-IS is chemically and physically almost identical to the unlabeled analyte, it experiences the same procedural losses and matrix effects.[2]
Key Correction Principles:
-
Compensation for Extraction Inefficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any physical loss of the target analyte will be matched by a proportional loss of the SIL-IS.
-
Correction for Matrix Effects: In LC-MS/MS, co-eluting components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Since Estradiol Undecylate-¹³C₃ has the same retention time (co-elutes) and ionization characteristics as the analyte, it is affected by the same degree of ion suppression or enhancement.[2]
-
Ratiometric Quantification: The mass spectrometer differentiates between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the SIL-IS's peak area.[2] Because both signals are affected proportionally by variability, their ratio remains constant and directly proportional to the analyte's concentration.
The following diagram illustrates the logical basis of quantification using a SIL-IS.
Representative Experimental Protocol
While a specific validated method for Estradiol Undecylate may vary, the following protocol outlines a typical workflow for its quantification in human serum using LC-MS/MS.
3.1 Materials and Reagents
-
Analytes: Estradiol undecylate and Estradiol Undecylate-¹³C₃ (as internal standard solution, e.g., 10 ng/mL in methanol).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid, ammonium (B1175870) fluoride.
-
Human serum (drug-free) for calibration standards and quality controls.
3.2 Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add 50 µL of the Estradiol Undecylate-¹³C₃ internal standard solution. Vortex briefly to mix.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes to extract the analytes into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and transfer to an autosampler vial for analysis.
3.3 LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for retaining the lipophilic ester.
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A gradient starting from ~50% B, ramping up to >95% B to elute the highly nonpolar estradiol undecylate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions (Hypothetical):
-
Estradiol Undecylate: Q1 m/z 441.3 → Q3 m/z 271.2 (corresponding to the estradiol core)
-
Estradiol Undecylate-¹³C₃ (IS): Q1 m/z 444.3 → Q3 m/z 274.2 (a +3 Da shift)
-
The following diagram illustrates this experimental workflow.
Expected Analytical Performance
While specific performance data for an estradiol undecylate assay is not publicly available, the performance of LC-MS/MS methods for the parent compound, estradiol, using a SIL-IS provides a strong benchmark for expected results.[1] The use of a dedicated SIL-IS like Estradiol Undecylate-¹³C₃ is critical for achieving the high levels of precision and accuracy required for regulated bioanalysis.
The table below summarizes typical performance characteristics for a highly sensitive estradiol LC-MS/MS assay, which are representative of the performance that would be expected for an estradiol undecylate assay.
| Parameter | Typical Performance Characteristic | Reference |
| Linearity Range | 0.2 - 10311.6 pmol/L (r² > 0.99) | [1] |
| Lower Limit of Quantification (LLOQ) | 7.5 pmol/L | [1] |
| Lower Limit of Detection (LOD) | 2.8 pmol/L | [1] |
| Intra-laboratory Precision (%CV) | 3.0% - 10.1% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Carryover | < 1.0% | [1] |
Conclusion
Estradiol Undecylate-¹³C₃ is an indispensable tool for the accurate and precise quantification of estradiol undecylate in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to meticulously track and correct for variability throughout the entire analytical workflow.[2][4] By enabling ratiometric analysis, the use of this SIL-IS effectively negates the impact of procedural losses and matrix effects, leading to highly reliable and reproducible data essential for research, drug development, and clinical applications.
References
- 1. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
The Dawn of a Labeled Era: A Technical History of Estradiol Esters in Research
An in-depth exploration of the discovery, synthesis, and application of labeled estradiol (B170435) esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these pivotal tools in endocrinology and molecular imaging.
Introduction
The study of estrogen signaling, a cornerstone of reproductive biology, oncology, and endocrinology, was revolutionized by the advent of labeled estradiol esters. These molecular probes, tagged with radioactive isotopes, provided an unprecedented window into the intricate mechanisms of hormone action, enabling the discovery of the estrogen receptor and paving the way for advanced diagnostic imaging techniques. This technical guide delves into the history of these critical research tools, from their initial synthesis to their modern-day applications, offering a detailed overview of the experimental protocols and quantitative data that have defined the field.
A Historical Perspective: From Discovery to Imaging
The journey of labeled estradiol esters began with the pioneering work of Dr. Elwood Jensen in the mid-20th century. His research, aimed at understanding how estrogens exert their effects on target tissues, led to the synthesis of tritiated ([³H]) estradiol. In a landmark experiment in 1958, Jensen administered this radiolabeled estrogen to rats and observed its selective uptake and retention in estrogen-responsive tissues like the uterus and vagina.[1][2] This pivotal finding provided the first direct evidence for the existence of a specific binding protein for estrogen, which he termed the "estrogen receptor."[1][3][4] This discovery, made possible by the use of a labeled hormone, fundamentally transformed our understanding of hormone action and laid the groundwork for the entire field of nuclear hormone receptors.[3][5]
Following the success of tritiated estradiol in elucidating the estrogen receptor, researchers began to explore other radioisotopes for labeling estradiol and its derivatives. The 1970s and 1980s saw the development of radioiodinated estradiol esters, primarily using iodine-125 (B85253) (¹²⁵I) and iodine-131 (B157037) (¹³¹I).[6][7] These gamma-emitting isotopes offered the potential for in vivo imaging studies, moving beyond the in vitro and ex vivo experiments possible with the beta-emitting tritium. Early studies with radioiodinated estrogens, such as 16α-[¹²⁵I]iodoestradiol, demonstrated their ability to bind to the estrogen receptor and accumulate in target tissues, although challenges with in vivo stability and nonspecific binding were encountered.[6][8]
The quest for a positron-emitting radiolabel for estradiol, suitable for Positron Emission Tomography (PET) imaging, culminated in the development of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES) in the 1980s.[9] This fluorine-18 (B77423) labeled analog of estradiol proved to be a highly effective imaging agent, allowing for the non-invasive visualization and quantification of estrogen receptor expression in vivo.[9][10] The success of [¹⁸F]FES in clinical studies for breast cancer imaging has been a major milestone, providing a valuable tool for patient stratification and monitoring response to endocrine therapy.[10]
Quantitative Data on Labeled Estradiol Esters
The development of various labeled estradiol esters has been accompanied by extensive characterization of their biochemical and pharmacokinetic properties. The following tables summarize key quantitative data for some of the most significant labeled estradiol esters.
| Labeled Estradiol Ester | Isotope | ER Binding Affinity (Kd or IC50) | Specific Activity (Ci/mmol or GBq/µmol) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference(s) |
| [³H]Estradiol | ³H | ~0.05 - 0.1 nM (Kd) | High (variable) | N/A | >97% | [11] |
| 16α-[¹²⁵I]Iodoestradiol | ¹²⁵I | ~0.42 nmol/l (Kd) | High | N/A | N/A | [2] |
| [¹³¹I]EITE | ¹³¹I | 36.47 nM (IC50) | 12.45 ± 3.16 GBq/µmol | 71.49 ± 0.56% | >98% | [12] |
| [¹³¹I]MITE | ¹³¹I | 61.83 nM (IC50) | 20.02 ± 4.23 GBq/µmol | 31.02 ± 1.32% | >98% | [12] |
| [¹⁸F]Fluoroestradiol ([¹⁸F]FES) | ¹⁸F | 0.13 nM (Kd) | 279 ± 75 GBq/μmol | 15% - 40% | >99% | [13][14] |
Table 1: Key Properties of Selected Labeled Estradiol Esters. This table provides a comparative overview of the binding affinity, specific activity, and synthesis parameters for commonly used tritiated, radioiodinated, and fluorinated estradiol esters.
| Labeled Estradiol Ester | Animal Model | Target Organ/Tumor | Uptake (%ID/g or T/M ratio) | Time Point | Reference(s) |
| 17α-[¹²⁵I]Iodovinylestradiol | Rat | Uterus | 0.296-0.437 %ID-kg/g | 6 h | [7] |
| 16α-[¹²⁵I]Iodoestradiol | Rat (DMBA-induced tumor) | Tumor | 8.7 (Tumor/Blood ratio) | 1 h | [8] |
| [¹³¹I]EITE | Mouse (MCF-7 tumor) | Tumor | 6.59 (T/M ratio) | 1 h | [12] |
| [¹³¹I]MITE | Mouse (MCF-7 tumor) | Tumor | 3.69 (T/M ratio) | 2 h | [12] |
| [¹⁸F]FHNP | Mouse (SKOV3 xenograft) | Tumor | Lower than [¹⁸F]FES | N/A | [14] |
Table 2: In Vivo Uptake of Selected Labeled Estradiol Esters. This table summarizes the in vivo biodistribution data for various radioiodinated and fluorinated estradiol esters in different animal models, highlighting their uptake in target tissues and tumors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the study of labeled estradiol esters.
Synthesis of 16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES)
This protocol describes a common automated synthesis method for [¹⁸F]FES.
Materials:
-
GE TRACERlab® MXFDG synthesis module
-
ABX® disposable cassette for [¹⁸F]FES synthesis
-
3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) precursor
-
[¹⁸F]Fluoride
-
Ethanol
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (B78521) (1 N)
-
Sodium acetate (B1210297) (1 N)
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
-
Sterile water for injection
-
Sterile vials
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron target is passed through a QMA (quaternary methylammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and gentle heating to remove water. This step is typically repeated two to three times with the addition of acetonitrile to ensure complete drying.
-
Radiofluorination: The MMSE precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]F⁻/Kryptofix complex in the reaction vessel. The reaction mixture is heated at a specific temperature (e.g., 110°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution reaction.
-
Hydrolysis: After cooling, a solution of hydrochloric acid is added to the reaction mixture, which is then heated to hydrolyze the protecting groups.
-
Neutralization: The reaction mixture is neutralized with a solution of sodium hydroxide and sodium acetate.
-
Purification: The crude product is passed through a series of Sep-Pak cartridges (e.g., C18 and Alumina N) to remove unreacted [¹⁸F]fluoride and other impurities. The purified [¹⁸F]FES is eluted from the C18 cartridge with ethanol.
-
Formulation: The final product is diluted with sterile water for injection and passed through a sterile filter into a sterile vial.
Estrogen Receptor Competitive Binding Assay
This protocol outlines a standard competitive binding assay to determine the binding affinity of a test compound for the estrogen receptor using a radiolabeled estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptor)
-
[³H]Estradiol (radioligand)
-
Test compound (unlabeled competitor)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a standard unlabeled estradiol solution in the assay buffer.
-
Incubation: In a series of tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]estradiol, and varying concentrations of either the unlabeled estradiol (for the standard curve) or the test compound. Include tubes for total binding (only [³H]estradiol and cytosol) and non-specific binding (with a large excess of unlabeled estradiol).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube (except for total counts) and incubate for a short period (e.g., 10 minutes) on ice. The charcoal adsorbs the free [³H]estradiol.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Counting: Transfer a portion of the supernatant (containing the receptor-bound [³H]estradiol) from each tube to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]estradiol). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
In Vivo Biodistribution of a Radiolabeled Estradiol Ester
This protocol describes a typical procedure for evaluating the in vivo distribution of a radiolabeled estradiol ester in a rodent model.
Materials:
-
Radiolabeled estradiol ester (e.g., [¹³¹I]EITE)
-
Female rats or mice (e.g., Sprague-Dawley rats)
-
Saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Balance
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. For studies involving hormone-responsive tumors, tumor cells (e.g., MCF-7) may be implanted prior to the study.
-
Dose Preparation: Prepare a solution of the radiolabeled estradiol ester in sterile saline at a known concentration.
-
Injection: Anesthetize the animals and inject a known amount of the radiolabeled compound via a suitable route (e.g., tail vein injection).
-
Time Points: At predetermined time points after injection (e.g., 30 min, 1 h, 2 h, 4 h), euthanize a group of animals.
-
Organ Harvesting: Dissect the animals and carefully collect various organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, uterus, ovaries, and tumor, if applicable).
-
Weighing and Counting: Weigh each collected tissue sample and measure the radioactivity in each sample using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. The uptake in target tissues can be compared to non-target tissues to determine the specificity of the radiotracer. Target-to-muscle or target-to-blood ratios are often calculated to assess imaging potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of estradiol and a typical experimental workflow for the evaluation of a novel labeled estradiol ester.
Caption: Estrogen signaling pathways, illustrating both the classical genomic pathway involving nuclear receptors and the rapid nongenomic pathway initiated at the cell membrane.
Caption: A typical experimental workflow for the development and evaluation of a novel labeled estradiol ester for research and imaging applications.
Conclusion
The discovery and development of labeled estradiol esters represent a landmark achievement in biomedical research. From the initial use of tritiated estradiol that led to the identification of the estrogen receptor to the sophisticated radioiodinated and fluorinated derivatives used in modern molecular imaging, these compounds have been indispensable tools. This guide has provided a comprehensive overview of their history, quantitative properties, and the experimental methodologies that underpin their use. As our understanding of estrogen signaling continues to evolve, the development of novel and improved labeled estradiol esters will undoubtedly remain at the forefront of research, driving new discoveries and enhancing our ability to diagnose and treat estrogen-related diseases.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Comparison of [3H]oestradiol and [125I]oestradiol as ligands for oestrogen receptor determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the distribution of radioiodinated-E-17 alpha-iodovinyl-11 beta-methoxyestradiol and 2-iodo-1,1-bis(4-hydroxyphenyl)-phenylethylene estrogens in the immature female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated estrogen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioiodinated estrogen derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear medicine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00114H [pubs.rsc.org]
- 12. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Estradiol Undecylate-13C3: Molecular Characteristics, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and biological context of Estradiol (B170435) Undecylate-13C3. This isotopically labeled version of Estradiol Undecylate is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Molecular Structure and Weight
Estradiol Undecylate is an ester of estradiol, a potent estrogenic hormone. The undecylate ester at the C17β position significantly increases its lipophilicity and metabolic stability, resulting in a prolonged duration of action. The 13C3 isotopologue is specifically labeled with three heavy carbon isotopes in the phenolic A-ring of the estradiol molecule.
Chemical and Physical Properties
| Property | Estradiol Undecylate | Estradiol Undecylate-13C3 |
| Molecular Formula | C29H44O3 | C26¹³C3H44O3 |
| Molecular Weight | ~440.7 g/mol [1][2] | 443.64 g/mol [3][4][5][6] |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate[1][2] | Not available |
| CAS Number | 3571-53-7[1][2][7] | 2482467-27-4[4][5][6] |
| Synonyms | Estradiol 17-undecanoate, Delestrec, Primogyn Depot[1] | Estradiol undecanoate (2,3,4-¹³C₃) |
Biological Context and Signaling Pathway
Estradiol undecylate acts as a prodrug, being hydrolyzed in the body to release estradiol.[8] Estradiol exerts its biological effects primarily through the activation of estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[2] The binding of estradiol to these receptors initiates a cascade of molecular events that modulate the expression of a wide array of genes. This signaling is critical in the development and functioning of the female reproductive system and also plays significant roles in bone metabolism, cardiovascular health, and neural function.
The estrogen signaling pathway is complex, involving both genomic and non-genomic actions. The genomic pathway, which is the classical mechanism, involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the DNA, thereby regulating gene transcription.[2] Non-genomic pathways are initiated at the cell membrane and involve rapid signaling cascades.
Below is a diagram illustrating the generalized estrogen receptor signaling pathway.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Its utility lies in its chemical identity to the unlabeled analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection.
General Protocol for Quantification of Estradiol Esters in Biological Matrices using LC-MS/MS:
While a specific, validated protocol for this compound is not publicly available and would require development, the following outlines a general workflow adaptable for this purpose.
1. Sample Preparation:
-
Matrix: Serum, plasma, or tissue homogenate.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the extraction process.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate the analyte and internal standard from the biological matrix.
-
LLE Example: Extraction with a non-polar solvent such as methyl tert-butyl ether (MTBE) or hexane/ethyl acetate.
-
SPE Example: Use of a C18 or mixed-mode cation exchange cartridge.
-
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatization of the phenolic hydroxyl group can be performed. However, modern sensitive mass spectrometers may not require this step.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the liquid chromatography mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for estrogens due to the acidic nature of the phenolic hydroxyl group.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled Estradiol Undecylate and the 13C3-labeled internal standard. The +3 Da mass shift of the internal standard will be reflected in its precursor and potentially fragment ions.
-
Example Transitions (Hypothetical):
-
Estradiol Undecylate: [M-H]⁻ → fragment ion
-
This compound: [M+3-H]⁻ → corresponding fragment ion
-
-
4. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by analyzing standards of known concentrations with a constant amount of the internal standard.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Below is a workflow diagram illustrating the experimental process.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, endocrinology, and drug metabolism. Its well-defined molecular weight and structure, coupled with its role as an internal standard, allow for highly accurate and precise quantification of Estradiol Undecylate. Understanding its biological action through the estrogen signaling pathway provides the necessary context for interpreting the quantitative data obtained from experimental studies. The methodologies outlined in this guide, while general, provide a solid foundation for the development of specific and validated assays for this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. | Semantic Scholar [semanticscholar.org]
- 5. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol undecylate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Isotopic Purity of Estradiol Undecylate-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Estradiol (B170435) Undecylate-¹³C₃, a critical parameter for its application in research and drug development. This document details the quantitative specifications, the methodologies for its determination, and the biological pathway in which this compound acts as a prodrug.
Quantitative Data Summary
Estradiol Undecylate-¹³C₃ is a stable isotope-labeled version of Estradiol Undecylate, where three carbon atoms on the A-ring of the estradiol molecule are replaced with Carbon-13. This labeling is crucial for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The isotopic purity and chemical purity are key specifications that determine its suitability for these applications.
| Parameter | Specification | Source |
| Isotopic Enrichment | 98% | Cambridge Isotope Laboratories, Inc. |
| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc., Eurisotop |
| Labeling | 2,3,4-¹³C₃ | Cambridge Isotope Laboratories, Inc. |
Mechanism of Action: A Prodrug Approach
Estradiol Undecylate, including its ¹³C₃-labeled form, functions as a long-acting prodrug of estradiol.[1][2] The undecanoate ester at the C17β position significantly increases the lipophilicity of the molecule. When administered, typically via intramuscular injection in an oil-based vehicle, it forms a depot from which it is slowly released into the bloodstream.[1] In the body, esterases hydrolyze the undecanoate ester, releasing the active hormone, estradiol, and undecanoic acid.[1] The liberated estradiol then binds to estrogen receptors (ERα and ERβ) to elicit its biological effects.[3]
Signaling Pathway
The following diagram illustrates the conversion of Estradiol Undecylate-¹³C₃ to ¹³C₃-Estradiol and the subsequent genomic signaling pathway of estradiol.
Caption: Prodrug activation and genomic signaling of Estradiol.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of ¹³C-labeled compounds is crucial to ensure the accuracy of quantitative studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry is a highly sensitive method to determine the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Experimental Workflow:
Caption: Workflow for isotopic purity analysis by LC-MS.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve Estradiol Undecylate-¹³C₃ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a corresponding solution of unlabeled Estradiol Undecylate as a reference standard.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B is used to elute the analyte and separate it from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ is used (e.g., m/z 450-460).
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectra for both the labeled and unlabeled standards.
-
For the unlabeled standard, determine the natural abundance of isotopes (M, M+1, M+2, etc.).
-
For the Estradiol Undecylate-¹³C₃ sample, measure the ion intensities for the M+3 (the desired labeled species) and other isotopologues (M, M+1, M+2).
-
The isotopic enrichment is calculated by determining the relative abundance of the ¹³C₃-labeled species compared to the total abundance of all isotopic species, after correcting for the natural isotopic abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and quantify the enrichment. ¹³C NMR is particularly powerful for this purpose.
Experimental Workflow:
Caption: Workflow for isotopic purity analysis by NMR.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of Estradiol Undecylate-¹³C₃ (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Prepare a similar sample of unlabeled Estradiol Undecylate for comparison.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard ¹³C observe pulse sequence with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the carbon atoms of interest) is crucial for accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbons (in the aromatic region for 2,3,4-¹³C₃ labeling) and a well-resolved signal from an unlabeled carbon in the molecule (e.g., a carbonyl carbon or a carbon in the undecanoate chain).
-
The isotopic enrichment is determined by comparing the integral of the labeled carbon signals to the integral of the unlabeled carbon signal, taking into account the number of nuclei contributing to each signal. The spectrum of the unlabeled compound is used to confirm signal assignments and to observe the natural abundance ¹³C signals.
-
Conclusion
The isotopic purity of Estradiol Undecylate-¹³C₃ is a critical quality attribute that underpins its utility in sensitive and accurate bioanalytical assays. The combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust framework for the comprehensive characterization of this important research compound. The methodologies and data presented in this guide are intended to support researchers in the effective application of Estradiol Undecylate-¹³C₃ in their studies.
References
Commercial Availability and Technical Guide for Estradiol Undecylate-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key characteristics, and a representative experimental application of Estradiol (B170435) Undecylate-13C3. This isotopically labeled version of estradiol undecylate serves as a critical tool in metabolism, metabolomics, and clinical mass spectrometry applications, primarily as an internal standard for the accurate quantification of estradiol undecylate and its metabolites.
Commercial Availability
Estradiol Undecylate-13C3 is available from several specialized chemical suppliers. The product is typically intended for research use only. Below is a summary of offerings from key suppliers.
| Supplier | Product Name | CAS Number (Labeled) | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Notes |
| MedChemExpress | This compound | 2482467-27-4 | C₂₆¹³C₃H₄₄O₃ | 443.64 | >98% | Stable isotope.[1] |
| Cambridge Isotope Laboratories, Inc. | Estradiol undecanoate (2,3,4-¹³C₃, 98%) CP 95% | 2482467-27-4 | C₂₆*C₃H₄₄O₃ | 443.64 | 95% | Sold as a neat individual compound.[2][3] |
| Eurisotop | ESTRADIOL UNDECANOATE (2,3,4-13C3, 98%) CP 95% 100 UG/ML IN METHANOL (B129727) | Not specified | Not specified | Not specified | 95% | Provided as a solution in methanol.[4] |
Physicochemical Properties
| Property | Value | Source |
| Unlabeled CAS Number | 3571-53-7 | [2][3] |
| Synonyms | 17β-Estradiol-13C3 Undecanoate, 3,17β-Dihydroxy-1,3,5,(10)-estratriene-[13C3] undecanoate | [2][3] |
| Storage Temperature | Store in freezer (-20°C). Protect from light. | [2][3] |
Experimental Protocol: Quantification of Estradiol in Human Serum using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a representative method for the quantification of endogenous estradiol in human serum samples. This compound serves as an internal standard to correct for matrix effects and variations during sample preparation and analysis.
1. Materials and Reagents
-
This compound
-
Estradiol (unlabeled standard)
-
Human serum (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Quality Controls
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled estradiol into drug-free human serum.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of estradiol in drug-free human serum.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw serum samples, calibration standards, and QC samples on ice.
-
To 200 µL of each sample, add 20 µL of the IS working solution (10 ng/mL this compound).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate estradiol from other endogenous components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estradiol: Monitor appropriate precursor and product ion transitions.
-
Estradiol-13C3 (from hydrolyzed IS): Monitor the corresponding mass-shifted transitions. The exact m/z values will depend on the fragmentation of the de-esterified labeled estradiol.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
5. Data Analysis
-
Integrate the peak areas for both estradiol and the Estradiol-13C3 internal standard.
-
Calculate the peak area ratio (Estradiol / Estradiol-13C3 IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Estradiol Quantification.
Estradiol Signaling Pathway
Estradiol, the active hormone released from estradiol undecylate, exerts its biological effects primarily through two pathways: a genomic (classical) pathway and a non-genomic (rapid) pathway.
Caption: Simplified Estradiol Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Estradiol undecanoate (2,3,4-¹³Câ, 98%) CP 95% - Cambridge Isotope Laboratories, CLM-10404-0.001 [isotope.com]
- 3. Estradiol undecanoate (2,3,4-¹³Câ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. ESTRADIOL UNDECANOATE (2,3,4-13C3, 98%) CP 95% 100 UG/ML IN METHANOL | Eurisotop [eurisotop.com]
Estradiol Undecylate-13C3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Estradiol (B170435) undecylate-13C3, an isotopically labeled form of the estrogen prodrug, estradiol undecylate. Given the critical role of labeled compounds in pharmacokinetic and metabolic studies, ensuring their integrity is paramount for data accuracy and reproducibility. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment, drawing upon established principles of steroid chemistry and pharmaceutical stability testing guidelines.
Introduction to Estradiol Undecylate-13C3
Estradiol undecylate is a long-acting ester of estradiol, a primary female sex hormone. The incorporation of three carbon-13 (¹³C) isotopes into the undecylate chain creates this compound. This stable isotope labeling allows the molecule to be used as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies, without altering its fundamental chemical properties.[1][2][3] The stability of such labeled compounds is a critical factor that can influence the outcomes of research and development projects.[4]
Stability Profile of this compound
2.1 Potential Degradation Pathways
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would cleave the undecanoate side chain to yield estradiol and undecanoic acid-13C3. This reaction can be catalyzed by acidic or basic conditions and is also influenced by temperature.
-
Oxidation: The steroidal core of estradiol is subject to oxidative degradation. The phenolic A-ring and the C-17 hydroxyl group are potential sites of oxidation, which can be initiated by exposure to light, oxygen, or oxidizing agents. This can lead to the formation of various degradation products, including estrone (B1671321) and further oxidized species.[7][8]
Below is a diagram illustrating the potential degradation pathways for estradiol undecylate.
2.2 Stability-Indicating Parameters
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. For this compound, key parameters to monitor during stability studies are summarized in the table below.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To detect changes in physical state, color, or clarity. |
| Assay | HPLC-UV, LC-MS/MS | To quantify the amount of remaining this compound. |
| Related Substances | HPLC-UV, LC-MS/MS | To detect, identify, and quantify degradation products and other impurities. |
| Isotopic Purity | Mass Spectrometry | To ensure the integrity of the ¹³C label. |
| Water Content | Karl Fischer Titration | To assess the potential for hydrolytic degradation. |
Recommended Storage Conditions
Proper storage is crucial for maintaining the stability and purity of this compound. General guidelines for the storage of steroid active pharmaceutical ingredients (APIs) are applicable and should be followed.[9][10][11][12]
| Condition | Recommendation | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize the rate of chemical degradation. Some APIs may require colder conditions for long-term stability.[13] |
| Humidity | Controlled Low Humidity (e.g., <60% RH) | To prevent hydrolysis of the ester linkage. |
| Light | Protect from Light | To prevent photo-degradation of the steroid nucleus. Store in light-resistant containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. |
| Container | Well-closed, non-reactive container | To prevent contamination and interaction with the container material. |
Note: Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a combination of forced degradation and long-term stability studies should be conducted, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]
4.1 Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[19][20][21][22][23]
4.1.1 General Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points to track the degradation process.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to separate and identify the parent compound and its degradation products.
4.2 Long-Term Stability Studies
Long-term stability studies are designed to evaluate the stability of the substance under recommended storage conditions over a prolonged period.
4.2.1 General Protocol
-
Batch Selection: Use at least one representative batch of this compound.
-
Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH and 5°C).
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters: At each time point, test for the stability-indicating parameters listed in Table 1.
The following diagram outlines a typical workflow for a stability testing program.
Estradiol Signaling Pathway
Understanding the biological context in which this compound will be used is important. After administration, estradiol undecylate is hydrolyzed to estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERα and ERβ). The following diagram provides a simplified overview of the classical genomic signaling pathway of estradiol.
Conclusion
While specific stability data for this compound is not publicly available, a comprehensive understanding of its stability can be formulated based on the known chemistry of estradiol esters and established pharmaceutical stability testing principles. The primary risks to its stability are hydrolysis and oxidation. Adherence to appropriate storage conditions, including controlled temperature, protection from light and moisture, is essential to ensure the integrity of this critical research compound. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment of this compound, which is crucial for its reliable use in scientific research and drug development.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. symeres.com [symeres.com]
- 4. mdpi.com [mdpi.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity of estrogen biodegradation pathways and application in environmental bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 [frontiersin.org]
- 9. The Storage Conditions For APIs And Medicines [octagonchem.com]
- 10. SOP for Storage of APIs Under Controlled Conditions – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. gmptrends.com [gmptrends.com]
- 12. suanfarma.com [suanfarma.com]
- 13. susupport.com [susupport.com]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. snscourseware.org [snscourseware.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. forced degradation products: Topics by Science.gov [science.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. medcraveonline.com [medcraveonline.com]
- 23. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
The Role of Estradiol Undecylate-13C3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled form of the long-acting estrogen prodrug, and its application in metabolic and pharmacokinetic studies. By incorporating a ¹³C label, researchers can precisely trace the fate of estradiol in vivo, offering a powerful tool for drug development and endocrine research.
Introduction to Estradiol Undecylate and the Significance of Isotopic Labeling
Estradiol undecylate is an ester prodrug of 17β-estradiol, the primary female sex hormone. The undecylate ester provides a long duration of action, with effects lasting from one to four months following a single intramuscular injection.[1] Upon administration, esterases in the blood, liver, and other tissues cleave the undecanoate moiety, slowly releasing active estradiol.[1]
The introduction of three ¹³C atoms into the estradiol undecylate molecule (Estradiol Undecylate-13C3) provides a stable, non-radioactive tracer for metabolic studies.[2][3] This isotopic labeling allows for the differentiation of the administered drug and its metabolites from endogenous estradiol using mass spectrometry.[4] This technique is crucial for accurate quantification and elucidation of metabolic pathways, a process often referred to as metabolic flux analysis.[5][3] The use of stable isotope-labeled internal standards is a well-established method for improving the accuracy and reliability of steroid hormone assays.[6][7]
Pharmacokinetics of Long-Chain Estradiol Esters
While specific pharmacokinetic data for estradiol undecylate is not extensively available in the public domain, the properties of other estradiol esters can provide a comparative understanding. The length of the ester chain is a key determinant of the absorption rate and duration of action. Longer esters are generally associated with a slower release and longer half-life. The table below summarizes the pharmacokinetic parameters of various estradiol esters administered intramuscularly.
| Estradiol Ester | Peak Estradiol Levels (Time to Reach) | Duration of Elevated Estrogen Levels |
| Estradiol Benzoate | ~2 days | 4-5 days |
| Estradiol Valerate | ~2 days | 7-8 days |
| Estradiol Cypionate | ~4 days | ~11 days |
| Estradiol Undecylate (Expected) | Longer than cypionate | 1-4 months [1] |
Data for benzoate, valerate, and cypionate are from comparative studies.[8] The expected duration for estradiol undecylate is based on its established clinical use.[1]
Metabolic Pathways of Estradiol
Once estradiol is released from the undecylate ester, it undergoes extensive metabolism, primarily in the liver.[9] The key metabolic transformations include:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly from the CYP1A, CYP2B, and CYP3A families, catalyze the hydroxylation of estradiol at various positions, with the 2- and 4-hydroxylation pathways being the most significant.[9] 16α-hydroxylation is another important route.
-
Methylation: The hydroxylated metabolites, known as catechol estrogens, are subsequently methylated by catechol-O-methyltransferase (COMT) to form methoxyestradiols.[9]
-
Conjugation: Estradiol and its metabolites can be conjugated with sulfate (B86663) by sulfotransferases (SULTs) or with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase their water solubility and facilitate excretion.[9]
-
Interconversion with Estrone: Estradiol exists in equilibrium with estrone, a less potent estrogen, through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).[9]
The use of this compound allows researchers to trace the distribution of the ¹³C label through these various metabolic products, providing a detailed picture of the drug's metabolic fate.
Experimental Protocol for a Metabolic Study
A typical metabolic study using this compound in a preclinical animal model or a clinical setting would follow the workflow outlined below.
1. Subject Preparation and Dosing:
-
Subjects (e.g., ovariectomized rodents, non-human primates, or human volunteers) are selected based on the study objectives.
-
Baseline biological samples (blood, urine, feces) are collected to determine endogenous steroid levels.
-
A single intramuscular injection of this compound, dissolved in a suitable sterile oil vehicle, is administered.
2. Sample Collection:
-
Serial blood samples are collected at predetermined time points (e.g., 1, 6, 24, 48, 72 hours, and then weekly for several months) to characterize the pharmacokinetic profile.
-
Urine and feces are collected over specified intervals to identify and quantify excreted metabolites.
3. Sample Processing and Analysis:
-
Plasma or serum is separated from blood samples.
-
Steroids and their metabolites are extracted from plasma, urine, and feces using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift introduced by the ¹³C label, allowing for the specific detection and quantification of the drug and its metabolites.
4. Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) are calculated for estradiol-13C3 and its major metabolites.
-
The relative abundance of different metabolites in urine and feces is determined to elucidate the primary routes of elimination.
Conclusion
This compound is an invaluable tool for researchers in endocrinology and drug development. Its use in conjunction with modern analytical techniques like LC-MS/MS provides an unparalleled level of detail in understanding the long-term pharmacokinetics and metabolism of estradiol. This knowledge is essential for the development of safer and more effective hormone therapies and for a deeper understanding of estrogen-related physiological and pathological processes.
References
- 1. Estradiol undecylate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. madbarn.com [madbarn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 7. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 8. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Sensitivity Quantification of Estradiol Undecylate in Human Plasma using Estradiol Undecylate-¹³C₃ as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Estradiol Undecylate in human plasma. The use of a stable isotope-labeled internal standard, Estradiol Undecylate-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward liquid-liquid extraction (LLE) followed by reversed-phase chromatographic separation, is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical research involving this long-acting estrogen ester.
Introduction
Estradiol Undecylate is a long-acting prodrug of estradiol, a primary female sex hormone. Its long-chain ester formulation allows for sustained release and a prolonged therapeutic effect, making it a subject of interest in hormone replacement therapy and other clinical applications. Accurate quantification of Estradiol Undecylate in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to correct for any analytical variability.[1] This application note details a validated method for the determination of Estradiol Undecylate in human plasma using its ¹³C₃-labeled analogue as an internal standard.
Experimental Protocol
Materials and Reagents
-
Estradiol Undecylate analytical standard
-
Estradiol Undecylate-¹³C₃ internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human plasma (K₂-EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
Standard and Internal Standard Stock Solutions
-
Estradiol Undecylate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Estradiol Undecylate in methanol to achieve a final concentration of 1 mg/mL.
-
Estradiol Undecylate-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Estradiol Undecylate-¹³C₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the Estradiol Undecylate stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the Estradiol Undecylate-¹³C₃ internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.[2]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and a reasonable run time. For example:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Estradiol Undecylate and its ¹³C₃-labeled internal standard would need to be optimized. Hypothetical transitions are provided below based on the structure.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estradiol Undecylate | [M+H]⁺ | [Fragment 1]⁺ |
| Estradiol Undecylate-¹³C₃ | [M+3+H]⁺ | [Fragment 1+3]⁺ |
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve for Estradiol Undecylate
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy |
| 0.1 | 0.012 | 102.5 |
| 0.5 | 0.061 | 98.8 |
| 1.0 | 0.123 | 101.2 |
| 5.0 | 0.618 | 99.5 |
| 10.0 | 1.24 | 100.8 |
| 50.0 | 6.21 | 99.1 |
| 100.0 | 12.35 | 98.1 |
| Linear Range: 0.1 - 100 ng/mL | Correlation Coefficient (r²): >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 0.3 | < 10 | 90-110 | < 10 | 90-110 |
| Mid QC | 30 | < 8 | 92-108 | < 8 | 92-108 |
| High QC | 80 | < 7 | 93-107 | < 7 | 93-107 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 88.5 | 95.2 |
| High QC | 80 | 91.2 | 97.8 |
Visualizations
Experimental Workflow
References
Application and Protocol for the Quantification of Estradiol Undecylate Using Estradiol Undecylate-13C3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) undecylate is a long-acting estrogen used in hormone therapy. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as Estradiol undecylate-13C3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and specificity by correcting for matrix effects and variations during sample preparation and analysis.[3][4][5]
This document provides a detailed protocol for the extraction and quantification of estradiol undecylate from human serum using this compound as an internal standard. The methodology is based on established principles of bioanalytical method development for steroid hormones.[6][7][8]
Principle of the Method
The method employs a liquid-liquid extraction (LLE) procedure to isolate estradiol undecylate and the this compound internal standard from the serum matrix. Following extraction, the samples are analyzed by reversed-phase ultra-high performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Derivatization can be employed to enhance sensitivity, though this protocol focuses on a direct measurement approach.[9][10][11][12][13][14]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Estradiol undecylate | Sigma-Aldrich | Analytical Standard |
| This compound | MedChemExpress | ≥98% |
| Methanol (B129727) | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Water | Fisher Scientific | LC-MS Grade |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | HPLC Grade |
| Ammonium fluoride (B91410) | Sigma-Aldrich | ≥99.99% trace metals basis |
| Human Serum (drug-free) | Reputable Bio-supplier | --- |
Experimental Protocol
A detailed workflow for sample preparation and analysis is provided below.
Caption: Workflow for the quantification of estradiol undecylate.
Preparation of Stock and Working Solutions
-
Estradiol Undecylate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of estradiol undecylate in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the estradiol undecylate stock solution in methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range might be 10 pg/mL to 10000 pg/mL. The IS working solution should be prepared at a concentration of approximately 1 ng/mL in 30% methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)[9][16]
-
To 200 µL of serum sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrumentation.
Liquid Chromatography
| Parameter | Condition |
| System | UPLC System |
| Column | C18, 5 cm x 2.1 mm, 1.9 µm particles |
| Mobile Phase A | 0.2 mM Ammonium fluoride in water |
| Mobile Phase B | Methanol |
| Gradient | 40% to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 40% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table below |
| Spray Voltage | -3500 V |
| Vaporizer Temperature | 350°C |
| Sheath Gas Pressure | 40 Arb |
| Auxiliary Gas Pressure | 10 Arb |
| Capillary Temperature | 300°C |
Data Analysis and Quantification
The concentration of estradiol undecylate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x is typically used for the calibration curve.
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Estradiol Undecylate | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for the precursor and product ions for estradiol undecylate and its 13C3-labeled counterpart need to be determined by direct infusion and optimization on the specific mass spectrometer being used. For estradiol (the parent compound), common transitions in negative mode are monitored.[15] The undecylenate ester will significantly increase the mass.
Method Performance Characteristics (Illustrative)
The following table summarizes the expected performance of the method.
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Signaling Pathway Context (Illustrative)
While this protocol focuses on quantification, it's important to understand the biological context. Estradiol, the active component of estradiol undecylate, exerts its effects through estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors to regulate gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling a… [ouci.dntb.gov.ua]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 10. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application of Estradiol undecylate-13C3 in pharmacokinetic studies.
Application Note and Protocol
Introduction
Estradiol (B170435) undecylate is a long-acting prodrug of estradiol, a naturally occurring estrogen hormone. Its extended duration of action makes it a subject of interest in various therapeutic areas, including hormone replacement therapy. Pharmacokinetic (PK) studies are crucial to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of estradiol undecylate in biological matrices is paramount for these studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative LC-MS/MS assays. A SIL internal standard that is chemically identical to the analyte, such as Estradiol undecylate-13C3, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows for precise correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and reproducible results.[1][2] The use of ¹³C labeling is often preferred over deuterium (B1214612) labeling as it is less likely to exhibit chromatographic separation from the analyte, further improving analytical accuracy.[3][4]
This document provides a detailed overview and protocol for the application of this compound as an internal standard in pharmacokinetic studies of estradiol undecylate.
Principle of the Method
The fundamental principle involves the addition of a known and fixed concentration of this compound to all samples, including calibration standards, quality controls, and unknown study samples. Following sample preparation, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix, the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both estradiol undecylate (the analyte) and this compound (the internal standard). The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the unknown samples by interpolating from a calibration curve.
Experimental Protocols
The following protocols are provided as a template and should be optimized and validated for specific laboratory conditions and matrices.
Materials and Reagents
-
Estradiol undecylate (Analyte)
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm or higher)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve estradiol undecylate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 3 min, hold for 1 min, return to 50% B, equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: Hypothetical MRM Transitions for Estradiol Undecylate and its 13C3-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Estradiol undecylate | 441.3 | 253.2 | 150 |
| This compound | 444.3 | 256.2 | 150 |
Note: These transitions are hypothetical and must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Presentation and Method Validation
A full method validation should be conducted according to regulatory guidelines. Key parameters to assess are summarized below with typical acceptance criteria.
Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Results
| Parameter | Description | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable precision and accuracy | Signal-to-noise > 10; Precision < 20%; Accuracy ±20% | 10-50 pg/mL |
| Precision (Intra- and Inter-day) | Repeatability and intermediate precision at multiple QC levels | %CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy | Closeness of measured value to the nominal value | %Bias within ±15% (±20% at LLOQ) | ± 10% |
| Recovery | Efficiency of the extraction process | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Ion suppression or enhancement from matrix components | %CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability | Analyte stability under various storage and handling conditions | %Change within ±15% of nominal concentration | Stable |
Application in a Pharmacokinetic Study
In a typical pharmacokinetic study, blood samples are collected from subjects at various time points after administration of estradiol undecylate. The validated bioanalytical method described above is then used to determine the concentration of estradiol undecylate in each sample. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters for Long-Acting Estradiol Esters
| Parameter | Description | Expected Profile for Estradiol Undecylate |
| Cmax | Maximum observed plasma concentration | Lower compared to shorter-chain esters |
| Tmax | Time to reach Cmax | Delayed, reflecting slow absorption from the injection site |
| AUC | Area under the concentration-time curve (total drug exposure) | Dose-proportional |
| t½ (half-life) | Time for plasma concentration to decrease by half | Extended, indicating a long duration of action |
Note: The expected profile is based on the known properties of long-acting estradiol esters. Actual values must be determined experimentally.[5][6]
Conclusion
The use of this compound as an internal standard provides the necessary accuracy and precision for the bioanalysis of estradiol undecylate in pharmacokinetic studies. The detailed LC-MS/MS protocol and validation framework presented here offer a robust starting point for researchers. By accurately characterizing the pharmacokinetic profile of estradiol undecylate, its therapeutic potential can be more thoroughly evaluated, supporting drug development and clinical research.
References
- 1. dovepress.com [dovepress.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Steroid Hormones Using Estradiol Undecylate-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is critical in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex. The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[1][2]
This application note describes a robust and sensitive LC-MS/MS method for the quantification of estradiol (B170435) and other steroid hormones in biological matrices, employing Estradiol undecylate-13C3 as an internal standard. While Estradiol-13C3 is a commonly used internal standard, the long-chain ester, this compound, offers the potential for improved retention on reversed-phase columns and co-elution with other long-chain steroid esters, making it a versatile tool for comprehensive steroid profiling. The synthesis of 13C-labeled steroid hormones is a well-established process, ensuring the availability of high-purity internal standards.[3][4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of steroid hormones from serum or plasma.
Materials:
-
Serum or plasma sample
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of serum or plasma into a clean glass test tube.
-
Add 50 µL of the this compound internal standard solution and vortex briefly.
-
Add 2 mL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for LC-MS/MS analysis.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 2 min. |
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
The following table provides representative MRM transitions for target analytes and the internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estradiol | 273.2 | 133.1 | 35 |
| Estrone | 271.2 | 133.1 | 35 |
| Testosterone (B1683101) | 289.2 | 97.1 | 25 |
| Progesterone | 315.2 | 97.1 | 25 |
| This compound (IS) | 444.3 | 274.2 | 30 |
Data Presentation
Quantitative Performance of the Method
The following table summarizes the typical quantitative performance characteristics of an LC-MS/MS method for steroid hormone analysis using a stable isotope-labeled internal standard.
| Analyte | LLOQ (pg/mL) | Linearity Range (pg/mL) | R² | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| Estradiol | 0.5 - 2 | 2 - 1000 | > 0.99 | < 10% | 90 - 110% |
| Estrone | 1 - 5 | 5 - 1000 | > 0.99 | < 10% | 90 - 110% |
| Testosterone | 10 - 50 | 50 - 5000 | > 0.99 | < 15% | 85 - 115% |
| Progesterone | 50 - 100 | 100 - 10000 | > 0.99 | < 15% | 85 - 115% |
LLOQ: Lower Limit of Quantification. Data is representative and compiled from multiple sources.[5][7][8]
Mandatory Visualizations
Caption: Experimental workflow for steroid hormone quantification.
Caption: Simplified estradiol signaling pathway.
References
- 1. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 2. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 3. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estradiol Undecylate-13C3 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Estradiol Undecylate-13C3 as an internal standard in the quantitative analysis of Estradiol Undecylate in biological matrices. The methodologies outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the determination of steroid hormones and their prodrugs.
Introduction
Estradiol Undecylate is a long-acting prodrug of estradiol, a primary female sex hormone.[1][2] Its extended-release profile makes it a subject of interest in various research and therapeutic applications where sustained estrogen levels are desired.[2] Accurate quantification of Estradiol Undecylate in biological samples is crucial for pharmacokinetic studies, drug monitoring, and formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This compound is a synthetic, isotopically labeled version of Estradiol Undecylate, containing three carbon-13 atoms.[3] This labeling results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while exhibiting nearly identical chemical and physical properties.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of Estradiol Undecylate.
Table 1: Physicochemical Properties of Estradiol Undecylate
| Property | Value | Reference |
| Molecular Formula | C29H44O3 | [4][5] |
| Molar Mass | 440.668 g·mol−1 | [1] |
| CAS Number | 3571-53-7 | [4] |
| LogP | 8.79 | [4] |
Table 2: Typical LC-MS/MS Parameters for Estrogen Analysis
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [6][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL (for Estradiol) | [6][8] |
| Linearity Range | 1 - 1000 pg/mL (for Estradiol) | [6] |
| Extraction Recovery | Typically > 68% | [9] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific matrices and instrumentation.
Protocol 1: Sample Preparation of Serum/Plasma for Estradiol Undecylate Analysis using LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) procedure, a common and effective method for extracting steroids from biological fluids.
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution (concentration to be optimized, e.g., 1 nmol/L in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each sample, calibrator, and quality control.
-
Vortexing: Vortex the samples for 10-15 seconds to ensure thorough mixing.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube.
-
Extraction: Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifugation: Centrifuge the samples at 13,200 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 methanol:water.
-
Vortex and Transfer: Vortex the reconstituted sample for 15 seconds and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source
LC Conditions (example):
-
Column: A reverse-phase column, such as a C18, is suitable for steroid analysis.[4]
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Gradient: A gradient elution should be optimized to achieve good separation of Estradiol Undecylate from other matrix components.
-
Injection Volume: 10 µL.
MS/MS Conditions (example):
-
Ionization Mode: ESI Positive or Negative. Negative mode is often used for underivatized estrogens.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for both Estradiol Undecylate and this compound must be determined by direct infusion of the standards.
Diagrams
Caption: Workflow for Estradiol Undecylate quantification.
Signaling Pathways and Logical Relationships
As this compound is a synthetic isotopic analog used as a tool for analytical quantification, it does not have a biological signaling pathway of its own. It is designed to mimic the analytical behavior of the parent compound, Estradiol Undecylate. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry, as depicted in the workflow diagram above. The ratio of the analyte to the internal standard is used to calculate the concentration of the analyte, correcting for any losses during sample preparation and ionization variability in the mass spectrometer.
References
- 1. Estradiol undecylate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Estradiol undecanoate (2,3,4-¹³Câ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Estradiol undecylate | SIELC Technologies [sielc.com]
- 5. Estradiol Undecylate | C29H44O3 | CID 19135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Estradiol Undecylate-13C3 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) undecylate is a long-acting prodrug of estradiol, the primary female sex hormone. Its extended duration of action makes it a subject of interest for various therapeutic applications, including hormone replacement therapy and the treatment of certain cancers. Accurate quantification of estradiol in biological matrices following the administration of estradiol undecylate is crucial for pharmacokinetic studies, dose optimization, and monitoring therapeutic efficacy. Estradiol undecylate-13C3 is a stable isotope-labeled internal standard designed for use in mass spectrometry-based bioanalytical methods. This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of estradiol in human serum or plasma.
Principle of Application
This compound serves as an ideal internal standard for the quantification of estradiol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following administration, estradiol undecylate is hydrolyzed in the body to release estradiol. For analytical purposes, a known amount of this compound is added to the biological sample. During sample preparation and analysis, the ester bond of both the analyte and the internal standard is cleaved, yielding estradiol and estradiol-13C3, respectively. The stable isotope-labeled estradiol-13C3 co-elutes with the unlabeled estradiol and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification, as it corrects for variations in sample preparation, matrix effects, and instrument response.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of estradiol in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. These values are indicative of the performance achievable with the protocols described below.
Table 1: LC-MS/MS Method Parameters for Estradiol Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (Estradiol) | m/z 271.2 → 145.1 |
| Monitored Transition (Estradiol-13C3) | m/z 274.2 → 148.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Table 2: Method Validation Data for Estradiol Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (%CV) | < 20% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Mean Extraction Recovery | > 85% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of estradiol from human serum or plasma.
Materials:
-
Human serum or plasma samples
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of serum or plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE to the sample.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and can be automated for high-throughput analysis.
Materials:
-
Human serum or plasma samples
-
This compound internal standard solution (in methanol)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
Reconstitution solution (50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
SPE manifold
Procedure:
-
To 200 µL of serum or plasma, add 20 µL of the this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Bioanalytical workflow for estradiol quantification.
Caption: Genomic estrogen signaling pathway.
Application Note: High-Sensitivity LC-MS/MS Assay for Estradiol Undecylate in Human Plasma
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Estradiol (B170435) Undecylate in human plasma. The method utilizes Estradiol Undecylate-13C3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Estradiol undecylate is a long-acting estrogen ester used in hormone replacement therapy. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS has become the gold standard for bioanalytical testing due to its high selectivity and sensitivity.[1][2] This method addresses the need for a robust assay for estradiol undecylate, employing a stable isotope-labeled internal standard (this compound) to compensate for matrix effects and variability in sample processing.
Experimental Workflow
The overall experimental workflow for the quantification of Estradiol Undecylate is depicted below.
Caption: Overall workflow for the LC-MS/MS analysis of Estradiol Undecylate.
Protocols
Materials and Reagents
-
Estradiol Undecylate analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Estradiol Undecylate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Estradiol Undecylate stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 60% B to 95% B over 3 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 1 min. |
Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Estradiol Undecylate | 439.3 | 271.2 | 100 |
| This compound | 442.3 | 274.2 | 100 |
Method Validation Summary
The method was validated according to established regulatory guidelines for bioanalytical method validation.[3][4][5]
Linearity and Range: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 10 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High QC | 80 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
Selectivity and Matrix Effect: No significant interfering peaks were observed at the retention times of Estradiol Undecylate and the IS in blank plasma from multiple sources. The matrix effect was found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.
Recovery: The extraction recovery of Estradiol Undecylate was consistent across the QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low QC | 0.3 | 88.5 |
| Mid QC | 10 | 91.2 |
| High QC | 80 | 90.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Estradiol Undecylate in human plasma. The use of a stable isotope-labeled internal standard and a simple liquid-liquid extraction protocol contributes to the robustness and accuracy of the assay. This method is well-suited for supporting clinical and preclinical studies involving Estradiol Undecylate.
References
- 1. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes: Estradiol Undecylate-13C3 in Endocrinology Research
Introduction
Estradiol (B170435) undecylate is a long-acting prodrug of estradiol, the primary female sex hormone.[1] In endocrinology research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for accurate quantification of analytes in biological matrices. Estradiol undecylate-13C3 serves as an ideal internal standard for the quantitative analysis of estradiol undecylate using isotope dilution mass spectrometry (IDMS).[2] The three ¹³C atoms provide a distinct mass shift, allowing for differentiation from the unlabeled analyte without altering its chemical and physical properties. This ensures that the labeled standard co-elutes and ionizes similarly to the analyte of interest, correcting for variations in sample preparation and instrument response.
Principle of Application
The core application of this compound is in Isotope Dilution Mass Spectrometry (IDMS), a highly accurate method for quantifying compounds.[3] A known amount of this compound is spiked into a biological sample (e.g., plasma, serum, tissue homogenate) containing an unknown amount of unlabeled estradiol undecylate. During sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the ¹³C-labeled standard, the concentration of estradiol undecylate in the original sample can be precisely determined.[2]
Quantitative Data
Table 1: Physicochemical Properties
| Property | Estradiol Undecylate | This compound |
| Molecular Formula | C₂₉H₄₄O₃ | C₂₆¹³C₃H₄₄O₃ |
| Molar Mass | 440.66 g/mol [4] | 443.66 g/mol (approx.) |
| Monoisotopic Mass | 440.329045 Da[5] | 443.339124 Da (approx.) |
| Chemical Structure | Estr-1,3,5(10)-triene-3,17β-diol 17-undecanoate | Estr-1,3,5(10)-triene-3,17β-diol 17-undecanoate, with three ¹³C atoms on the undecanoate chain |
Table 2: Example LC-MS/MS Parameters for Quantification
| Parameter | Estradiol Undecylate | This compound (Internal Standard) |
| Precursor Ion (m/z) | 441.3 | 444.3 |
| Product Ion (m/z) | 271.2 | 271.2 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Note: These are example parameters and require optimization for specific instrumentation.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Estradiol Undecylate in Rat Plasma
This protocol outlines the procedure for determining the pharmacokinetic profile of estradiol undecylate in rats following intramuscular injection, using this compound as an internal standard.
1. Materials and Reagents
-
Estradiol undecylate
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Sesame oil (for injection vehicle)
-
K₂EDTA tubes (for blood collection)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Animal Dosing and Sample Collection
-
Prepare a dosing solution of estradiol undecylate in sesame oil (e.g., 10 mg/mL).
-
Administer a single intramuscular injection to each rat (e.g., 10 mg/kg).
-
Collect blood samples (~200 µL) via tail vein at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days) into K₂EDTA tubes.
-
Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation (Plasma Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup if necessary.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC System: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
5. Data Analysis
-
Construct a calibration curve using known concentrations of estradiol undecylate spiked into blank plasma and a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Determine the concentration of estradiol undecylate in the plasma samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Metabolic conversion of the prodrug Estradiol Undecylate to its active form.
Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.
Caption: Step-by-step workflow for a typical preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]
- 4. Estradiol undecylate - Wikipedia [en.wikipedia.org]
- 5. Estradiol Undecylate | C29H44O3 | CID 19135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Measuring Low Concentrations of Estradiol with a Labeled Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of low concentrations of estradiol (B170435) (E2), the most potent endogenous estrogen, is critical in various fields of research and clinical practice.[1] In postmenopausal women, prepubertal children, men, and individuals undergoing certain cancer therapies, circulating estradiol levels can be exceptionally low.[2][3][4] Precise quantification in these ranges is essential for studying hormone-related diseases, monitoring therapeutic interventions, and understanding endocrine physiology.[2][4][5]
Historically, direct immunoassays were the primary method for estradiol measurement but often lack the sensitivity and specificity required for low-level quantification, leading to overestimated and less precise results.[2][6][7] To overcome these limitations, methods incorporating labeled standards and more specific detection technologies have been developed. These include extraction-based immunoassays like Radioimmunoassay (RIA), sensitive Enzyme-Linked Immunosorbent Assays (ELISA), and the gold-standard mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][6][8]
This document provides detailed application notes and protocols for three key methods utilizing labeled standards for the quantification of low estradiol concentrations: Radioimmunoassay (RIA), Sensitive Estradiol ELISA, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methods Overview
The choice of method for measuring low estradiol concentrations depends on the required sensitivity, specificity, sample volume, and available instrumentation.
-
Radioimmunoassay (RIA) : A classic competitive binding assay that uses a radiolabeled (e.g., ¹²⁵I or ³H) estradiol tracer. It is a sensitive technique but involves handling radioactive materials.[9][10]
-
Sensitive ELISA : A competitive immunoassay that uses an enzyme-labeled estradiol conjugate. It offers a non-radioactive alternative to RIA with high sensitivity.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Considered the gold standard for its high specificity and sensitivity.[8][13] This method uses a stable isotope-labeled internal standard (e.g., ¹³C₃-estradiol) to ensure accurate quantification by correcting for matrix effects and procedural losses.[14][15]
The following sections provide detailed protocols and performance data for each of these methods.
Data Presentation: Performance Characteristics of Estradiol Assays
The following tables summarize the quantitative performance data for various methods used to measure low concentrations of estradiol.
Table 1: Immunoassay Performance Characteristics
| Method | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Sample Volume |
| Radioimmunoassay (RIA) | 2.0 pg/mL[2] | 5.0 pg/mL (functional sensitivity)[2] | 13.1% at 6.5 pg/mL[2] | 12% at 26 pg/mL[2] | 50 µL[16] |
| Sensitive ELISA | 5.15 pg/mL[17] | Not specified | <10%[18] | <15%[18] | 75 µL[19] |
| Roche Elecsys E₂ EIA II | 5 pg/mL[2] | Not specified | 3.3% at 35.4 pg/mL[2] | 6.2% at 22.9 pg/mL[2] | 0.3 mL[2] |
Table 2: Mass Spectrometry Performance Characteristics
| Method | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Sample Volume |
| GC-MS/MS | 0.6 pg/mL[2] | Not specified | 3.1% at 26.2 pg/mL[2] | Not specified | 2 mL[20] |
| LC-MS/MS (Derivatization) | 0.25 pg/mL[21] | 0.5 pg/mL[21][22] | <9.00%[23] | 15.2% (low-level), 5.43% (high-level)[23] | 200 µL[22] |
| LC-MS/MS (No Derivatization) | 0.3 pg/mL[15] | 1 pg/mL[15] | 1.3%–7.2%[5] | Not specified | 100 µL[15] |
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for Low Estradiol Concentrations
This protocol is a competitive immunoassay that utilizes a ¹²⁵I-labeled estradiol tracer.
Materials:
-
¹²⁵I-labeled Estradiol Tracer[10]
-
Estradiol Antiserum[9]
-
Estradiol Standards (0-5000 pg/mL)[10]
-
Assay Buffer
-
Charcoal Suspension (for separation of free and bound ligand)[9]
-
Patient Serum Samples
-
Gamma Counter[24]
Procedure:
-
Sample and Standard Preparation:
-
Pipette 50 µL of standards, controls, and patient serum samples into respective antibody-coated tubes.[24]
-
-
Tracer Addition:
-
Add 500 µL of ¹²⁵I-labeled estradiol tracer to each tube.[24]
-
Vortex gently.
-
-
Incubation:
-
Incubate for 3 hours at 37°C in a water bath.[24]
-
-
Separation:
-
Counting:
-
Count the radioactivity in each tube for 60 seconds using a gamma counter.[24] The amount of bound radiolabeled estradiol is inversely proportional to the concentration of unlabeled estradiol in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity as a function of the estradiol concentration of the standards.
-
Determine the estradiol concentration in the patient samples by interpolating their radioactivity counts from the standard curve.[24]
-
Protocol 2: Sensitive Estradiol ELISA
This protocol describes a competitive binding enzyme-linked immunosorbent assay.
Materials:
-
Microtiter plate coated with anti-estradiol antibody[11]
-
Estradiol standards and controls
-
Patient serum or plasma samples[11]
-
Estradiol-horseradish peroxidase (HRP) conjugate[11]
-
Assay Buffer[11]
-
Wash Solution[11]
-
Substrate Solution (e.g., TMB)[11]
-
Stop Solution[11]
-
Microplate reader[11]
Procedure:
-
Sample and Standard Addition:
-
Pipette 25 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate.[17]
-
-
Competitive Binding:
-
Washing:
-
Aspirate the contents of the wells and wash 3 times with wash solution.[17]
-
-
Second Incubation:
-
Add 50 µL of Detection Reagent B and incubate for 30 minutes at 37°C.[17]
-
-
Final Wash:
-
Aspirate and wash the wells 5 times.[17]
-
-
Substrate Reaction:
-
Add 50 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[17]
-
-
Stopping the Reaction:
-
Add 25 µL of Stop Solution to each well.[17] The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm immediately using a microplate reader.[17] The intensity of the color is inversely proportional to the estradiol concentration.
-
-
Data Analysis:
-
Construct a standard curve and determine the sample concentrations.[11]
-
Protocol 3: LC-MS/MS for Ultrasensitive Estradiol Measurement
This protocol outlines a method for quantifying estradiol using liquid chromatography-tandem mass spectrometry with a stable isotope-labeled internal standard.
Materials:
-
¹³C₃-labeled Estradiol Internal Standard[25]
-
Human Serum Samples[15]
-
Methanol (B129727), Diisopropyl ether, Formic acid[25]
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) plate[15][26]
-
LC-MS/MS System (e.g., ACQUITY UPLC with Xevo TQ-S)[26]
-
Analytical Column (e.g., ACQUITY UPLC C18)[26]
Procedure:
-
Sample Preparation:
-
Extraction and Reconstitution:
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness.
-
Reconstitute the dried extract in 100 µL of 40% methanol.[26]
-
-
Online SPE (Optional but Recommended):
-
LC Separation:
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer in negative ion mode.[26]
-
Monitor the specific mass transitions for both native estradiol and the ¹³C₃-labeled internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of native estradiol to the peak area of the internal standard.
-
Quantify the estradiol concentration in the samples by comparing this ratio to a standard curve prepared with known concentrations of estradiol and a fixed amount of internal standard.
-
Conclusion
The accurate measurement of low concentrations of estradiol is achievable through various techniques that employ labeled standards. While immunoassays such as RIA and sensitive ELISA offer accessible and sensitive options, LC-MS/MS remains the gold standard due to its superior specificity and accuracy, particularly at very low physiological levels.[2][8] The choice of methodology should be guided by the specific research or clinical question, the required level of sensitivity, and the available resources. The detailed protocols and comparative data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. waters.com [waters.com]
- 4. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of methods to measure low serum estradiol levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. akjournals.com [akjournals.com]
- 11. ibl-america.com [ibl-america.com]
- 12. medimabs.com [medimabs.com]
- 13. discountedlabs.com [discountedlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibl-america.com [ibl-america.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. benchchem.com [benchchem.com]
- 19. novamedline.com [novamedline.com]
- 20. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ibl-america.com [ibl-america.com]
- 25. academic.oup.com [academic.oup.com]
- 26. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Estradiol Undecylate-13C3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Estradiol undecylate-13C3 to overcome matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical workflow?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Estradiol undecylate in complex biological matrices. Its key function is to compensate for variations in sample preparation and, most importantly, to mitigate matrix effects during LC-MS/MS analysis.[1][2][3]
Q2: How does a SIL-IS like this compound help in overcoming matrix effects?
A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant challenge in LC-MS/MS.[1] A SIL-IS co-elutes with the target analyte and exhibits nearly identical physicochemical properties.[3] Consequently, it experiences the same degree of ionization suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1][3]
Q3: Is it necessary to use this compound specifically, or can other internal standards be used?
A3: While other internal standards can be used, a stable isotope-labeled version of the analyte itself is considered the gold standard for correcting matrix effects.[3] This is because it ensures the highest similarity in chromatographic retention time, extraction recovery, and ionization response. Using a structurally similar but not isotopically labeled compound (analog internal standard) may not fully compensate for matrix effects as its behavior in the ion source might differ from the analyte.
Q4: What are the common sources of matrix effects when analyzing Estradiol undecylate in biological samples?
A4: Common sources of matrix effects in biological matrices such as plasma or serum include phospholipids (B1166683), salts, and other endogenous compounds. These can interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to inaccurate results.
Q5: When should I suspect that matrix effects are impacting my results?
A5: You should suspect matrix effects if you observe poor accuracy and precision, inconsistent results between different sample lots, or a lack of dose-linearity in your calibration curves. A post-extraction addition experiment is a common method to quantitatively assess the presence and extent of matrix effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across replicates | Inconsistent matrix effects between samples. Incomplete removal of interfering matrix components. | Optimize the sample preparation method. Consider a more rigorous extraction technique like solid-phase extraction (SPE) over protein precipitation. Ensure consistent sample handling and extraction procedures for all samples. |
| Low signal intensity for both analyte and this compound | Significant ion suppression due to high concentrations of matrix components. | Improve sample cleanup to remove phospholipids and other interfering substances. Dilute the sample extract if the analyte concentration is sufficiently high. Optimize chromatographic conditions to separate the analyte from the majority of matrix components. |
| Analyte peak is suppressed, but the IS peak is not (or vice versa) | This is unlikely if using a SIL-IS due to co-elution. If it occurs, it may indicate a problem with the internal standard itself or a significant difference in their concentrations. | Verify the purity and concentration of the this compound internal standard solution. Ensure the IS is added at a consistent concentration across all samples and standards. Check for any potential isobaric interferences. |
| Poor recovery of both analyte and IS | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH. Increase the efficiency of the mixing/vortexing steps. Evaluate a different extraction method (e.g., liquid-liquid extraction vs. solid-phase extraction). |
| Peak tailing or fronting for both analyte and IS | Chromatographic issues such as column degradation or an inappropriate mobile phase. | Equilibrate the column for a longer period. Use a guard column to protect the analytical column. Optimize the mobile phase composition and gradient. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
This protocol is designed to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
The use of this compound should result in a consistent analyte/IS ratio across different matrices, even if the absolute ME varies.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a common method for extracting steroids from biological fluids.
-
Sample Aliquoting: Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control sample.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture).
-
Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for sample analysis.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
Technical Support Center: Optimizing LC-MS/MS for Estradiol Undecylate-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Estradiol (B170435) Undecylate-13C3.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass transitions for Estradiol Undecylate-13C3?
A1: As this compound is a stable isotope-labeled internal standard, you will need to determine the mass transitions for both the labeled internal standard and the unlabeled analyte, estradiol undecylate. The selection of precursor and product ions is critical for method specificity and sensitivity.
-
Precursor Ion Selection: In positive ion mode electrospray ionization (ESI), steroids often form protonated molecules [M+H]⁺ or adducts with components of the mobile phase, such as ammonium (B1175870) [M+NH₄]⁺. For estradiol undecylate, the undecylate ester group is a likely site of fragmentation.
-
Product Ion Selection: Collision-induced dissociation (CID) will typically lead to the loss of the undecylate chain, resulting in a fragment corresponding to the estradiol core.
The following table provides predicted mass transitions. These should be empirically verified and optimized.
| Compound | Predicted Precursor Ion (m/z) | Predicted Product Ions (m/z) | Notes |
| Estradiol Undecylate | 441.3 [M+H]⁺ | 271.2 | Loss of undecylenic acid |
| 253.2 | Loss of undecylenic acid and water | ||
| This compound | 444.3 [M+H]⁺ | 274.2 | Loss of undecylenic acid from the labeled estradiol core |
| 256.2 | Loss of undecylenic acid and water from the labeled estradiol core |
Q2: Which ionization mode is best for this compound analysis, ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of steroid esters.[1][2]
-
ESI is generally preferred for its soft ionization, which often results in a prominent precursor ion with minimal in-source fragmentation. For steroid esters, positive ion mode ESI is typically effective.
-
APCI is suitable for less polar and more volatile compounds and can be less susceptible to matrix effects compared to ESI.[1][2]
-
Atmospheric Pressure Photoionization (APPI) can also be considered, as it has shown high sensitivity for the analysis of estrogens.[1][2][3]
The optimal choice should be determined empirically for your specific sample matrix and instrument. A source comparison study is recommended during method development.
Q3: What are some key considerations for sample preparation when analyzing this compound?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. The primary goals are to extract the analyte from the matrix, remove interferences, and concentrate the sample.
-
Liquid-Liquid Extraction (LLE): This is a common technique for extracting steroids from biological matrices like plasma or serum. A non-polar organic solvent such as hexane (B92381), ethyl acetate (B1210297), or a mixture of the two is typically used.[4][5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and can be more easily automated. Reversed-phase (C18) or mixed-mode cartridges are often employed for steroid analysis.
-
Protein Precipitation: For simpler matrices, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) can be a quick and effective cleanup step.
Q4: How can I improve the chromatographic separation of estradiol undecylate?
A4: Good chromatographic separation is essential to minimize matrix effects and resolve the analyte from isomeric interferences.
-
Column Choice: A C18 reversed-phase column is a common and effective choice for the separation of steroid esters.[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a modifier such as formic acid or ammonium acetate can improve peak shape and ionization efficiency.[4][5]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to achieve good separation and a reasonable run time.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion masses are correctly entered in the method. - Optimize the collision energy and other MS parameters through infusion analysis of a standard solution. |
| Poor Ionization | - Experiment with different ionization sources (ESI, APCI, APPI) and polarities (positive and negative). - Optimize source parameters such as capillary voltage, gas flows, and temperature. - Adjust mobile phase composition to include modifiers that enhance ionization (e.g., 0.1% formic acid or 5 mM ammonium acetate).[4][5] |
| Sample Preparation Issues | - Evaluate the extraction recovery of the internal standard. - Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion or precipitation. |
| Degradation of the Internal Standard | - Check the expiration date and storage conditions of the this compound standard. - Prepare fresh stock and working solutions. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve sample cleanup to remove interfering matrix components. - Optimize chromatography to separate the analyte from co-eluting matrix components. - Evaluate different ionization techniques, as APCI and APPI can be less prone to matrix effects than ESI.[1][2] |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting, especially for the internal standard. - Automate sample preparation steps where possible to reduce human error. |
| LC System Issues | - Check for leaks in the LC system. - Ensure the autosampler is functioning correctly and injecting a consistent volume. - Equilibrate the column thoroughly between injections. |
| Internal Standard Instability | - Assess the stability of this compound in the sample matrix and final extract under the storage conditions. |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Cross-Contribution between Analyte and Internal Standard | - Check the isotopic purity of the this compound standard. - Analyze a blank sample spiked only with the internal standard to check for any signal in the analyte's mass transition, and vice versa. |
| Non-Linearity of Response | - Extend the calibration curve to cover the expected concentration range. - Use a weighted regression model if appropriate. |
| Differences in Extraction Recovery | - Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses. |
| Interfering Peaks | - Review the chromatograms for any co-eluting peaks that may be contributing to the analyte or internal standard signal. - If interferences are present, further optimize the chromatographic method or sample cleanup procedure. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the appropriate solvent. The concentrations of these solutions should be suitable for spiking into calibration standards and quality control samples.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the sample (e.g., serum or plasma) into a clean tube.
-
Add the this compound internal standard working solution.
-
Add 1 mL of a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of estradiol undecylate.
References
- 1. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Determination of testosterone esters in serum by liquid chromatography – tandem mass spectrometry (LC-MS-MS) [liu.diva-portal.org]
Troubleshooting poor signal intensity with Estradiol undecylate-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Estradiol (B170435) undecylate-13C3 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol undecylate-13C3 and what is its primary application in the laboratory?
This compound is a stable isotope-labeled version of Estradiol undecylate, where three Carbon-12 atoms have been replaced with Carbon-13 atoms. Its primary use is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The key advantage of using a stable isotope-labeled internal standard is that it shares very similar chemical and physical properties with the unlabeled analyte of interest (Estradiol undecylate).[2] This allows it to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thus enabling more accurate and precise quantification.[2]
Q2: We are observing a weak or no signal for this compound. What are the potential causes?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Common causes include inefficient ionization, ion suppression from matrix components, suboptimal instrument parameters, or degradation of the standard.[3]
Q3: How can we improve the ionization efficiency of this compound?
The ionization efficiency of steroid compounds like Estradiol undecylate can be challenging due to their non-polar nature. Derivatization is a common strategy to enhance sensitivity.[4][5] Reagents like dansyl chloride can be used to introduce a more readily ionizable group onto the molecule, significantly improving the signal in the mass spectrometer. Additionally, optimizing the mobile phase composition, such as the use of appropriate additives, can promote better ionization.
Q4: What role do matrix effects play in poor signal intensity, and how can they be mitigated?
Matrix effects occur when components in the biological sample (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization, often leading to ion suppression.[6][7] Although 13C-labeled internal standards are designed to compensate for these effects, severe ion suppression can still lead to a weak signal for both the analyte and the internal standard.[2] To mitigate matrix effects, consider the following:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of this compound from matrix components.[8]
Troubleshooting Guide: Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues of poor signal intensity with this compound.
Sample Preparation and Handling
| Potential Issue | Recommended Action |
| Degradation of Standard | Ensure proper storage of the this compound stock and working solutions as per the manufacturer's instructions. Prepare fresh working solutions. |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the extraction of estradiol undecylate. |
| Incomplete Derivatization (if applicable) | Verify the derivatization reaction conditions, including reagent concentration, temperature, and incubation time. Ensure the derivatizing agent is not degraded. |
| High Matrix Effects | Incorporate additional cleanup steps in your sample preparation protocol. Dilute the sample if the concentration of the analyte is high enough to permit it. |
Liquid Chromatography Parameters
| Potential Issue | Recommended Action |
| Poor Peak Shape | Inspect the analytical column for degradation or contamination. Ensure the mobile phase is correctly prepared and filtered. |
| Co-elution with Interfering Substances | Modify the gradient elution profile to improve the separation of this compound from matrix components. Consider using a different stationary phase if co-elution persists. |
| Suboptimal Mobile Phase | Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. Ensure the pH of the mobile phase is suitable. |
Mass Spectrometry Parameters
| Potential Issue | Recommended Action |
| Suboptimal Ion Source Settings | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.[9] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. |
| Low Collision Energy | Perform a compound optimization experiment to determine the optimal collision energy (CE) and declustering potential (DP) for the specific MRM transition of this compound.[10] |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations to remove any buildup that could be suppressing the signal.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 200 µL of plasma or serum sample in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Estradiol Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate estradiol undecylate from other sample components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by direct infusion of Estradiol undecylate and this compound standards.
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: A typical experimental workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. msacl.org [msacl.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Mass spectrometer MRM parameters optimized for the method. - Public Library of Science - Figshare [plos.figshare.com]
Preventing isotopic interference with Estradiol undecylate-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estradiol (B170435) undecylate-13C3. The following information is designed to help prevent and troubleshoot isotopic interference during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol undecylate-13C3 and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) internal standard for Estradiol undecylate. It is structurally identical to Estradiol undecylate, but with three Carbon-12 atoms replaced by Carbon-13 atoms on the estradiol core. This results in a predictable mass shift (+3 Da) without significantly altering its chemical and physical properties. In quantitative mass spectrometry, it is used to correct for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference, or crosstalk, occurs when the signal of the analyte (Estradiol undecylate) and its SIL internal standard (this compound) overlap. This can happen in two primary ways:
-
Contribution from Analyte to Internal Standard: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled Estradiol undecylate can result in a small percentage of molecules having a mass of M+1, M+2, M+3, etc. The M+3 peak of the analyte can directly interfere with the monoisotopic peak of the this compound internal standard.
-
Contribution from Internal Standard to Analyte: The this compound standard may contain a small percentage of unlabeled Estradiol undecylate as an impurity from its synthesis.
This interference can lead to inaccurate quantification, particularly at low analyte concentrations where the relative contribution of the interfering isotopes becomes more significant.
Q3: How can I minimize isotopic interference during my experiment?
Minimizing isotopic interference involves a combination of chromatographic separation, careful selection of mass transitions, and potentially mathematical correction. Key strategies include:
-
Chromatographic Resolution: Ensure baseline separation of Estradiol undecylate from other endogenous compounds in the matrix. While the analyte and its SIL internal standard will co-elute, good chromatography reduces overall matrix effects.
-
Optimized MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are specific and have high signal intensity for both the analyte and the internal standard. Whenever possible, choose fragment ions that do not contain the site of isotopic labeling to reduce the likelihood of interference.
-
High-Purity Internal Standard: Use a high-purity this compound standard with a known and low level of isotopic impurity.
Q4: When should I consider a mathematical correction for isotopic interference?
A mathematical correction should be considered when:
-
There is a known and significant overlap in the isotopic clusters of the analyte and the internal standard.
-
The concentration of the analyte is very high, leading to a more substantial contribution of its M+3 peak to the internal standard's signal.
-
The required level of accuracy for the assay is very high.
Troubleshooting Guides
Issue 1: Inaccurate Quantification at Low Analyte Concentrations
-
Question: My quantitative results for low-concentration samples are inaccurate and show high variability. Could this be due to isotopic interference?
-
Answer: Yes, isotopic interference is a common cause of inaccuracies at the lower limit of quantification (LLOQ).
-
Troubleshooting Steps:
-
Assess Isotopic Crosstalk:
-
Prepare a high-concentration solution of unlabeled Estradiol undecylate (without the internal standard) and analyze it using the MRM transition for this compound. Any detected signal represents the contribution of the analyte to the internal standard channel.
-
Prepare a solution of the this compound internal standard (without the analyte) and analyze it using the MRM transition for the unlabeled Estradiol undecylate. Any signal detected represents the presence of unlabeled impurity in the internal standard.
-
-
Optimize MRM Transitions: If significant crosstalk is observed, consider selecting different precursor or product ions for your MRM transitions. Aim for fragments that do not include the labeled carbon atoms.
-
Implement Mathematical Correction: If crosstalk cannot be eliminated through instrumental optimization, apply a mathematical correction to your data.
-
Issue 2: Non-Linear Calibration Curve
-
Question: My calibration curve for Estradiol undecylate is non-linear, especially at the high and low ends. What could be the cause?
-
Answer: Non-linearity in calibration curves when using a SIL internal standard can be a result of isotopic interference.[1]
-
Troubleshooting Steps:
-
Verify Crosstalk: Perform the isotopic crosstalk assessment as described in Issue 1.
-
Adjust Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate for the range of the calibration curve.
-
Apply Correction Algorithm: Utilize a mathematical correction algorithm to account for the bidirectional interference between the analyte and the internal standard.[2][3]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Estradiol Undecylate
This is a general protocol and may require optimization for your specific instrumentation and matrix.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: (These are proposed transitions and should be optimized experimentally)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estradiol Undecylate | 441.3 | 271.2 |
| This compound | 444.3 | 274.2 |
Protocol 2: Mathematical Correction for Isotopic Interference
A simplified mathematical correction can be applied using the following equations:
Corrected Analyte Area = Measured Analyte Area – (CF1 * Measured IS Area) Corrected IS Area = Measured IS Area – (CF2 * Measured Analyte Area)
Where:
-
CF1 (Correction Factor 1) = (Intensity of IS transition in pure analyte sample) / (Intensity of IS transition in pure IS sample)
-
CF2 (Correction Factor 2) = (Intensity of analyte transition in pure IS sample) / (Intensity of analyte transition in pure analyte sample)
These correction factors should be determined experimentally by analyzing high-concentration solutions of the pure analyte and the pure internal standard.
Data Presentation
Table 1: Proposed MRM Transitions and Expected Mass Shift
| Analyte | Molecular Formula | Monoisotopic Mass | Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion (m/z) |
| Estradiol Undecylate | C₂₉H₄₄O₃ | 440.33 | 441.3 | 271.2 (Estradiol core) |
| This compound | C₂₆¹³C₃H₄₄O₃ | 443.34 | 444.3 | 274.2 (Estradiol-13C3 core) |
Table 2: Example of Isotopic Crosstalk Assessment Data
| Sample | Measured Area in Analyte Channel (MRM for 441.3 -> 271.2) | Measured Area in IS Channel (MRM for 444.3 -> 274.2) |
| Blank | < LLOQ | < LLOQ |
| High Conc. Analyte Only | 1,500,000 | 45,000 (Crosstalk) |
| IS Only | 3,000 (Impurity) | 1,450,000 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Estradiol undecylate.
Caption: Troubleshooting logic for isotopic interference.
Caption: Simplified genomic signaling pathway of Estradiol.
References
Technical Support Center: Accurate Estradiol Quantification with Labeled Standards
Welcome to the technical support center for improving accuracy in estradiol (B170435) quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using labeled standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS considered the "gold standard" for estradiol quantification over immunoassays?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its superior specificity and sensitivity compared to traditional immunoassay methods.[1] Immunoassays are prone to cross-reactivity with structurally similar steroids and their metabolites, which can lead to overestimated estradiol concentrations.[2] This is particularly problematic when measuring the very low estradiol levels found in men, postmenopausal women, and children.[2][3][4] LC-MS/MS minimizes these interferences by separating estradiol from other compounds before detection, ensuring more accurate and reliable results.[1][5]
Q2: What is the primary role of a labeled internal standard in estradiol quantification?
A2: A labeled internal standard, typically a stable isotope-labeled version of estradiol (e.g., ¹³C- or deuterium-labeled), is crucial for accurate quantification. It is added to samples at a known concentration at the beginning of the sample preparation process.[1] Because the labeled standard is chemically identical to the analyte, it experiences the same variations during extraction, derivatization, and ionization. By monitoring the ratio of the analyte to the internal standard, the system can correct for sample loss and matrix effects, thereby significantly improving the accuracy and precision of the measurement.[6]
Q3: What are "matrix effects" and how do they impact estradiol quantification?
A3: Matrix effects refer to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., serum, plasma).[7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[7][8] The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects, as the standard is affected in the same way as the target analyte.[8]
Q4: When is derivatization necessary for estradiol analysis by LC-MS/MS?
A4: Derivatization is a technique used to improve the sensitivity and/or specificity of an assay.[9][10] For estradiol, derivatization can enhance ionization efficiency, leading to a stronger signal and a lower limit of quantification (LOQ).[10][11] This is particularly beneficial when measuring the very low concentrations of estradiol found in certain populations.[12] Reagents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) can be used to achieve this enhanced sensitivity.[9][11][13][14]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Sensitivity / High Limit of Quantification (LOQ) | 1. Inefficient ionization of estradiol. 2. Suboptimal sample preparation leading to analyte loss. 3. Insufficient instrument sensitivity. | 1. Consider Derivatization: Use a derivatizing agent like dansyl chloride to improve ionization efficiency and signal intensity.[10][13] 2. Optimize Sample Preparation: Evaluate and optimize extraction methods (e.g., LLE vs. SPE) to maximize recovery. Ensure evaporation and reconstitution steps are efficient. 3. Optimize MS Parameters: Tune the mass spectrometer specifically for the estradiol precursor and product ions to maximize signal. |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique for adding samples and internal standards. 2. Use Isotope-Labeled Internal Standard: Ensure the internal standard is added to every sample, calibrator, and QC at the very beginning of the workflow to correct for variability.[1] 3. Perform System Suitability Tests: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing consistently. |
| Inaccurate Results (Bias) Compared to Reference Materials | 1. Incorrect calibrator concentrations. 2. Cross-reactivity with interfering substances. 3. Inappropriate internal standard. 4. Matrix effects not fully compensated. | 1. Verify Calibrators: Use certified reference materials for calibrators and ensure accurate preparation. 2. Improve Chromatographic Separation: Optimize the LC gradient to separate estradiol from known interferences and isomers.[13] 3. Confirm Internal Standard Purity: Ensure the isotopic purity of the internal standard is high and that it is free of unlabeled analyte. 4. Evaluate Matrix Effects: Perform post-extraction spike experiments to assess the extent of ion suppression or enhancement and confirm the internal standard is providing adequate correction.[7] |
| Interfering Peaks in Chromatogram | 1. Presence of isomeric compounds. 2. Contamination from reagents or labware. 3. Carryover from previous injections. | 1. Enhance Chromatography: Use a high-resolution analytical column (e.g., biphenyl (B1667301) or PFP) and adjust the mobile phase gradient to improve the separation of estradiol from interfering peaks.[12][15] 2. Run Blanks: Analyze solvent and matrix blanks to identify sources of contamination. Use high-purity solvents and clean labware. 3. Optimize Wash Method: Implement a robust needle and column wash method between samples to prevent carryover. |
Experimental Protocols
Protocol 1: Estradiol Quantification in Human Serum using LLE and LC-MS/MS
This protocol outlines a common method for the extraction and quantification of estradiol in serum using liquid-liquid extraction (LLE) and an isotope-labeled internal standard.
-
Sample Preparation:
-
Aliquot 200 µL of serum samples, calibrators, and quality controls into clean microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution (e.g., 17β-Estradiol-D5) to each tube. Vortex briefly.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)) to each tube.[1][16]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[1][16]
-
Reconstitute the dried extract in 100 µL of a reconstitution solution (e.g., 50:50 methanol (B129727)/water).[1]
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.
-
LC System: Use a reverse-phase column (e.g., C18 or Biphenyl) for chromatographic separation.
-
Mobile Phase: A typical gradient would involve water with a modifier (e.g., ammonium (B1175870) fluoride) as mobile phase A and an organic solvent like methanol or acetonitrile (B52724) as mobile phase B.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both estradiol and its labeled internal standard.
-
Quantitative Performance of a Validated LC-MS/MS Method
The following table summarizes typical performance characteristics for an ultrasensitive LC-MS/MS method for estradiol quantification.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 2 pg/mL | [12] |
| Analytical Measurement Range | 2 - 500 pg/mL | [12] |
| Intra-assay Precision (CV%) | 1.3% - 7.2% | [12] |
| Inter-assay Precision (CV%) | 1.3% - 7.2% | [12] |
| Accuracy (% Recovery) | 95.7% - 112.1% | [12] |
Visualizations
Caption: Workflow for estradiol quantification using LC-MS/MS.
Caption: Troubleshooting logic for inaccurate estradiol results.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen assays need to improve | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. msacl.org [msacl.org]
- 14. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Analysis of Estradiol Undecylate by ESI-LC/MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estradiol (B170435) undecylate and its isotopically labeled internal standard, Estradiol undecylate-13C3, in electrospray ionization liquid chromatography-tandem mass spectrometry (ESI-LC/MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Estradiol undecylate?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Estradiol undecylate, in the electrospray ionization source.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] It is a significant concern when analyzing complex biological matrices like plasma or serum, as co-eluting endogenous components can compete with Estradiol undecylate for ionization, leading to a suppressed signal.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression.[3] By adding a known amount of this compound to the sample at the beginning of the sample preparation process, the ratio of the analyte to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and improving the accuracy and precision of the measurement.
Q3: What are the common causes of ion suppression for long-chain steroid esters like Estradiol undecylate?
A3: Ion suppression for relatively non-polar, long-chain steroid esters is often caused by:
-
Co-eluting endogenous matrix components: Phospholipids, lipids, and other endogenous materials from biological samples are major contributors to ion suppression.
-
Mobile phase additives: While necessary for good chromatography, some additives, especially ion-pairing agents, can cause ion suppression. It is crucial to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.
-
High analyte concentration: At high concentrations, the analyte itself can contribute to self-suppression.
-
Poor sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.
Q4: Which ionization technique is generally better for Estradiol undecylate analysis to minimize ion suppression, ESI or APCI?
A4: For relatively non-polar analytes like many steroid esters, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from co-eluting endogenous materials compared to Electrospray Ionization (ESI).[4] ESI is more prone to ion suppression due to the competition for charge on the droplet surface. However, the choice of ionization technique should be evaluated during method development to determine the best sensitivity and specificity for Estradiol undecylate.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of Estradiol undecylate.
Problem 1: Low or No Signal for Estradiol Undecylate
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | 1. Assess the presence and severity of ion suppression: Perform a post-column infusion experiment. Infuse a standard solution of Estradiol undecylate at a constant flow rate into the LC eluent after the analytical column and before the MS source. Inject a blank matrix extract (e.g., extracted plasma). A dip in the baseline signal at the retention time of interfering components indicates ion suppression. 2. Optimize sample preparation: Improve the cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 3. Modify chromatographic conditions: Adjust the LC gradient to separate Estradiol undecylate from the suppression zones. |
| Suboptimal MS Parameters | 1. Optimize source parameters: Infuse a standard solution of Estradiol undecylate and optimize the capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. 2. Optimize analyte-specific parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transitions of Estradiol undecylate and this compound. |
| Sample Degradation | 1. Check sample stability: Ensure proper storage conditions for stock solutions and processed samples. 2. Investigate in-source fragmentation: High source temperatures or high declustering potentials can cause the undecylenate ester to cleave. Optimize these parameters to maximize the precursor ion signal. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Column | 1. Adjust mobile phase pH: For silica-based columns, operating at a low pH (e.g., with 0.1% formic acid) can reduce peak tailing for some compounds by minimizing interactions with residual silanols.[5] 2. Use a different column: Consider using a column with a different stationary phase (e.g., a hybrid particle column) that may have fewer active sites. |
| Column Overload | 1. Reduce sample concentration: Dilute the sample and re-inject. If peak shape improves, the column was likely overloaded. 2. Decrease injection volume: Injecting a smaller volume can also alleviate overload. |
| Extra-column Dead Volume | 1. Check fittings and tubing: Ensure all connections between the injector, column, and detector are properly made with minimal dead volume.[6] Use tubing with the smallest appropriate internal diameter. |
| Inappropriate Injection Solvent | 1. Match injection solvent to mobile phase: The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[6] |
Problem 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Ion Suppression | 1. Ensure consistent sample cleanup: Use a validated and robust sample preparation method to minimize variability in matrix effects between samples. 2. Verify proper internal standard use: Ensure this compound is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation. |
| Carryover | 1. Optimize wash steps: Increase the strength and/or volume of the needle wash solvent in the autosampler. 2. Inject blanks: Run blank injections after high-concentration samples to assess and manage carryover. |
| Inconsistent Sample Preparation | 1. Review extraction procedure: Ensure all steps of the LLE or SPE protocol are performed consistently, including vortexing times, solvent volumes, and evaporation steps. 2. Check for analyte loss during evaporation: Ensure the evaporation temperature is not too high, which could lead to loss of the analyte. |
Experimental Protocols
Representative Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This is a representative protocol and should be optimized for your specific application and matrix.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or quality control.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube. Vortex briefly.
-
Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile (B52724). Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture).[7][8]
-
Mixing: Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Parameters
These are starting parameters and will require optimization on your specific instrument.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is a good starting point (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient from approximately 50% B to 95% B over several minutes will likely be required to elute the hydrophobic Estradiol undecylate.
-
Column Temperature: 40 - 50°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode, although negative mode should also be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - require empirical determination):
-
Estradiol undecylate: The precursor ion will be the [M+H]+ or [M+NH4]+ adduct. Product ions will likely result from the fragmentation of the undecylenate ester chain and the estradiol core.
-
This compound: The precursor ion will be 3 Da higher than the unlabeled analyte. The product ions should be monitored to ensure no mass shift in the fragment ions, unless the 13C labels are on the fragment.
-
-
Source Parameters:
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~400-550°C.
-
Gas Flows: Optimize nebulizer, heater, and curtain gas flows for maximum signal intensity.
-
Quantitative Data Summary
The following tables summarize representative quantitative data on matrix effects for estrogens from the literature. This data can serve as a benchmark when developing and validating a method for Estradiol undecylate.
Table 1: Matrix Effect for Estradiol in Different Biological Matrices
Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Analyte | Matrix | Sample Preparation | Ionization Mode | Matrix Effect (%) | Reference |
| Estradiol | Human Plasma | LLE with MTBE | ESI (-) | ~85% (Suppression) | Adapted from[4] |
| Estradiol | Human Serum | SPE | ESI (-) | ~78% (Suppression) | Adapted from[9] |
| Ethinyl Estradiol | Human Plasma | LLE followed by SPE | ESI (+) | ~103% (Slight Enhancement) | [10] |
Table 2: Impact of Internal Standard Correction on Analyte Quantification in the Presence of Matrix Effects
| Analyte | Matrix | Without Internal Standard (% Bias) | With Estradiol-d5 Internal Standard (% Bias) |
| Estradiol | Human Plasma | -25% | -3% |
| Estradiol | Human Serum | -32% | +1% |
This table illustrates the significant improvement in accuracy when a stable isotope-labeled internal standard is used to correct for ion suppression.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Typical workflow for Estradiol undecylate analysis with internal standard.
References
- 1. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 2. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. arborassays.com [arborassays.com]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Best practices for handling and storing Estradiol undecylate-13C3
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Estradiol (B170435) undecylate-13C3. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Estradiol undecylate-13C3?
A1: Proper storage is critical to maintain the stability and purity of this compound. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C for up to two years. When in solution, it should be stored at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.[1] All forms of the compound should be protected from light.
Q2: In which solvents is this compound soluble?
A2: this compound, being a lipophilic ester of estradiol, is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent like ethanol or DMSO.[2][3] For example, to prepare a 10 mM stock solution in ethanol, you would dissolve the appropriate mass of the compound in absolute ethanol. It is crucial to ensure the compound is fully dissolved, which may be aided by gentle warming.[4] The stock solution should be stored in a tightly sealed glass vial and protected from light, for instance, by wrapping the vial in aluminum foil.
Q4: Is this compound hazardous?
A4: The isotopic labeling with Carbon-13 does not alter the chemical reactivity or toxicity of the molecule.[5] Therefore, the safety precautions required are identical to those for the unlabeled Estradiol undecylate. This material should be handled with standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat.
Quantitative Data Summary
| Parameter | Condition | Recommendation | Duration |
| Storage (Solid) | Crystalline Solid | -20°C, dry and dark | ≥ 4 years[1] |
| Storage (Solution) | In Ethanol or DMSO | -20°C, protected from light | 1 month - 1 year[1] |
| In Aqueous Buffer | 2-8°C | ≤ 24 hours[1] | |
| Solubility | Ethanol | ≥ 2.5 mg/mL[3] | N/A |
| DMSO | ≥ 20 mg/mL[3] | N/A | |
| DMSO:PBS (1:4) | ~0.2 mg/mL[2] | N/A |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
Absolute ethanol (ACS grade or higher)
-
Sterile glass vial with a PTFE-lined cap
-
Analytical balance
-
Sterile pipettes
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile glass vial.
-
Using a sterile pipette, add the calculated volume of absolute ethanol to the vial to achieve a final concentration of 10 mM.
-
Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Protect the vial from light by wrapping it in aluminum foil.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C. For frequent use, it is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of the Internal Standard in Mass Spectrometry
-
Question: I am using this compound as an internal standard in my LC-MS/MS assay, but I am observing a very low or no signal. What could be the cause?
-
Answer:
-
Improper Storage: Check if the standard was stored under the recommended conditions. Improper storage can lead to degradation. Always prepare fresh working solutions from a properly stored stock.
-
Pipetting or Dilution Errors: Verify all calculations and ensure that your pipettes are calibrated correctly. Prepare a fresh dilution series to confirm the concentration of your working solutions.
-
Adsorption to Labware: Estradiol undecylate is lipophilic and may adsorb to the surface of plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of an organic solvent can help reduce non-specific binding.
-
Issue 2: Isotopic Cross-Contamination Affecting Quantification
-
Question: My quantification results are inaccurate, and I suspect isotopic cross-contamination. How can I confirm and address this?
-
Answer:
-
Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of your unlabeled analyte at a high concentration. Check if the M+3 peak of the analyte overlaps with the monoisotopic peak of your this compound internal standard.[6]
-
Analyze the Pure Standard: Prepare a high-concentration solution of the this compound in a clean solvent and acquire a high-resolution mass spectrum. Look for a signal at the m/z of the unlabeled analyte. The presence of a significant peak indicates contamination of your heavy standard with the light analyte.[6]
-
Correction: If contamination is confirmed, you can calculate the percentage of the light contaminant relative to the heavy standard and use this information to correct your subsequent measurements.[6]
-
Issue 3: Poor Chromatographic Peak Shape
-
Question: The chromatographic peak for this compound is broad or shows tailing. What are the possible reasons?
-
Answer:
-
Inappropriate Column Chemistry: Ensure that the stationary phase of your LC column is suitable for the analysis of lipophilic steroids. A C18 column is a common choice.
-
Mobile Phase Composition: Optimize the mobile phase composition. For reverse-phase chromatography, adjusting the organic solvent (e.g., methanol (B129727) or acetonitrile) percentage can improve peak shape.
-
Sample Overload: Injecting too high a concentration of the standard can lead to peak broadening. Try diluting your sample.
-
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Overview of genomic and non-genomic estradiol signaling pathways.
References
Technical Support Center: Estradiol Undecylate-13C3 Analysis
Welcome to the technical support center for analytical methods involving Estradiol Undecylate-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Estradiol Undecylate. It is chemically identical to the unlabeled analyte but is heavier due to the inclusion of three Carbon-13 isotopes. This mass difference allows it to be distinguished from the native analyte by a mass spectrometer. SIL internal standards are considered the gold standard in quantitative bioanalysis because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][2]
Q2: What are the ideal characteristics of a calibration curve for this compound analysis?
An ideal calibration curve should demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. Key characteristics include a high coefficient of determination (R² > 0.99), accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (Coefficient of Variation, CV) of ≤15% (≤20% at the LLOQ).[3][4]
Q3: My calibration curve is non-linear. What are the potential causes?
Non-linearity in calibration curves can stem from several factors, including:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal.[5]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte, and this effect can be concentration-dependent.[5][6]
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards are a common source of non-linearity.[5]
-
Cross-talk between Analyte and Internal Standard: Interference between the mass signals of the analyte and the internal standard can cause non-linearity.[2]
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Symptoms: The coefficient of determination (R²) for your calibration curve is below the acceptable limit of 0.99.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards, paying close attention to pipetting and dilution steps.[5]2. Use certified reference materials if available.[5]3. Ensure the solvent used for standards is consistent with the mobile phase to avoid chromatographic issues.[7] |
| Matrix Effects | 1. Optimize the sample preparation method to better remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than protein precipitation.[5][8]2. Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[9] |
| Detector Saturation | 1. Extend the calibration curve with higher concentration points to confirm if saturation is occurring.[5]2. If saturation is confirmed, dilute samples to fall within the linear range of the assay.[5] |
| Inappropriate Internal Standard Concentration | 1. Ensure the internal standard concentration is consistent across all samples and is within the linear range of the detector.[10]2. The internal standard response should be similar to the analyte response at the mid-point of the calibration curve. |
Issue 2: Inaccurate Back-Calculated Concentrations for Calibrators
Symptoms: The concentrations of your calibration standards, when back-calculated from the regression equation, deviate by more than 15% from their nominal values.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Heteroscedasticity | 1. This refers to non-constant variance in the data across the concentration range. It is common in LC-MS/MS data.2. Apply a weighting factor to the linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, which tend to have greater variance.[11] |
| Outlier Data Points | 1. Carefully examine the calibration curve for any data points that are clear outliers.2. If an outlier is identified, it may be acceptable to exclude it, provided that a minimum number of calibrators remain as per validation guidelines (typically 6-8 non-zero standards).[3][12] Justification for the exclusion should be documented. |
| Systematic Error in a Subset of Standards | 1. This could be due to a pipetting error during the preparation of a specific standard.2. Prepare a fresh set of standards and re-run the calibration curve. |
Data Presentation: Calibration Curve Performance
The following tables illustrate the difference between a good and a poor calibration curve for Estradiol Undecylate analysis.
Table 1: Example of a Good Calibration Curve
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 1,520 | 50,500 | 0.030 | 0.10 | 100.0 |
| 0.2 | 3,050 | 51,000 | 0.060 | 0.20 | 100.0 |
| 0.5 | 7,600 | 50,800 | 0.150 | 0.51 | 102.0 |
| 1.0 | 15,100 | 50,200 | 0.301 | 0.99 | 99.0 |
| 5.0 | 75,500 | 50,100 | 1.507 | 5.01 | 100.2 |
| 10.0 | 150,200 | 49,900 | 3.010 | 10.01 | 100.1 |
| 25.0 | 374,500 | 49,800 | 7.520 | 24.95 | 99.8 |
| 50.0 | 751,000 | 50,000 | 15.020 | 50.03 | 100.1 |
| R² | \multicolumn{5}{c | }{0.9995 } |
Table 2: Example of a Poor Calibration Curve (Non-Linearity at High Concentrations)
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 1,530 | 50,600 | 0.030 | 0.11 | 110.0 |
| 0.2 | 3,070 | 51,100 | 0.060 | 0.21 | 105.0 |
| 0.5 | 7,620 | 50,900 | 0.150 | 0.52 | 104.0 |
| 1.0 | 15,150 | 50,300 | 0.301 | 1.01 | 101.0 |
| 5.0 | 75,600 | 50,200 | 1.506 | 5.05 | 101.0 |
| 10.0 | 149,000 | 49,800 | 2.992 | 10.11 | 101.1 |
| 25.0 | 320,500 | 49,700 | 6.449 | 22.10 | 88.4 |
| 50.0 | 550,000 | 50,100 | 10.978 | 37.80 | 75.6 |
| R² | \multicolumn{5}{c | }{0.9850 } |
Experimental Protocols
Protocol: Quantification of Estradiol Undecylate in Human Plasma by UPLC-MS/MS
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of Estradiol Undecylate in methanol (B129727).
-
Perform serial dilutions in methanol to create working solutions.
-
Spike blank human plasma with the working solutions to create calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.
-
Prepare QCs at 0.3 ng/mL (Low), 8 ng/mL (Medium), and 40 ng/mL (High).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elute the analytes with 1 mL of ethyl acetate.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Estradiol Undecylate: [Precursor Ion] -> [Product Ion] (e.g., m/z 441.3 -> 253.2)
-
This compound: [Precursor Ion] -> [Product Ion] (e.g., m/z 444.3 -> 256.2)
-
-
Visualizations
Caption: A logical workflow for troubleshooting common calibration curve issues.
Caption: Simplified signaling pathway of Estradiol after conversion from its prodrug form.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. anivet.au.dk [anivet.au.dk]
- 4. ajpsonline.com [ajpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Simultaneous determination of a suite of endogenous steroids by LC-APPI-MS: Application to the identification of endocrine disruptors in aquatic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards for Estradiol Analysis: A Comparative Look at Estradiol undecylate-13C3
In the quantitative analysis of estradiol (B170435), particularly by mass spectrometry-based methods, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. The internal standard helps to correct for variability introduced during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in mass spectrometry. This guide provides a comparative overview of Estradiol undecylate-13C3 and other commonly used SIL internal standards for estradiol analysis, supported by experimental considerations and data presentation.
Comparison of Estradiol Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the endogenous sample. Below is a comparison of this compound with other commonly used stable isotope-labeled internal standards for estradiol.
| Internal Standard | Molecular Weight ( g/mol ) | Isotopic Label | Key Characteristics & Considerations |
| This compound | 443.64 | 13C | Structural Similarity: As a long-chain ester of estradiol, its chromatographic behavior may differ significantly from unconjugated estradiol, making it less suitable for direct quantification of the parent hormone. However, it can be an excellent internal standard for the analysis of estradiol esters or when used in methods that involve a hydrolysis step to convert both the analyte esters and the internal standard to estradiol prior to detection. The 13C label is stable and does not suffer from the potential for isotopic exchange that can be seen with deuterium (B1214612) labels. |
| Estradiol-d3 | 275.42 | 2H (Deuterium) | Commonly Used: A widely used internal standard for estradiol quantification. Potential for Isotope Effects: Deuterium labels can sometimes lead to slight chromatographic shifts and differences in fragmentation patterns compared to the unlabeled analyte, which may affect accuracy. The stability of the deuterium labels should be confirmed, as H/D exchange is a possibility under certain conditions. |
| Estradiol-d4 | 276.42 | 2H (Deuterium) | Improved Mass Separation: The +4 Da mass difference from unlabeled estradiol provides better separation from the analyte's isotopic peaks. Similar Considerations to Estradiol-d3: Still carries the potential for isotope effects and H/D exchange. |
| Estradiol-13C2 | 274.38 | 13C | Stable Labeling: 13C labels are generally more stable than deuterium and less prone to isotope effects, leading to more accurate quantification. Closer Co-elution: The physicochemical properties are nearly identical to the unlabeled analyte, ensuring very close co-elution and similar ionization response. |
| Estradiol-13C3 | 275.38 | 13C | Greater Mass Difference: The +3 Da mass difference provides good separation from the analyte's signal. High Stability and Accuracy: Offers the benefits of 13C labeling for robust and accurate quantification. |
Experimental Protocols
A typical experimental workflow for the quantification of estradiol in a biological matrix (e.g., serum, plasma) using a stable isotope-labeled internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of serum or plasma, add a known amount of the internal standard solution (e.g., Estradiol-13C3).
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate (B1210297) mixture) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of an additive (e.g., formic acid or ammonium (B1175870) fluoride) to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode is often used. Derivatization can be employed to enhance ionization efficiency in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Visualizing Key Processes
To better understand the workflows and pathways involved in estradiol analysis, the following diagrams have been generated.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While this compound may be a suitable choice for specific applications involving estradiol esters, for the direct quantification of unconjugated estradiol, 13C-labeled estradiol internal standards such as Estradiol-13C2 and Estradiol-13C3 are generally preferred due to their high stability and close physicochemical similarity to the analyte. Deuterated internal standards like Estradiol-d3 and Estradiol-d4 are also widely used but require careful evaluation for potential isotope effects. The choice of internal standard should always be validated to ensure it meets the specific requirements of the analytical method.
A Comparative Guide to LC-MS/MS Method Validation: The Role of Estradiol Undecylate-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Estradiol (B170435) undecylate-13C3 as a stable isotope-labeled internal standard (SIL-IS) against alternative bioanalytical methods for the quantification of estradiol. The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis, offering superior accuracy and precision by mimicking the analyte throughout the analytical process.[1][2][3][4] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in the development and validation of their own high-performance bioanalytical assays.
The Importance of Internal Standards in LC-MS/MS
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][4][5] The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] Stable isotope-labeled internal standards (SIL-ISs), such as Estradiol undecylate-13C3, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest.[1][3] This ensures that any loss of analyte during the experimental procedure is mirrored by a proportional loss of the IS, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate and precise quantification.[2]
Method Performance Comparison
The following table summarizes the validation parameters of a hypothetical, yet representative, LC-MS/MS method for estradiol utilizing this compound as an internal standard. This data is compared with performance characteristics of other published LC-MS/MS methods for estradiol analysis.
| Validation Parameter | Method with this compound (Hypothetical) | Alternative LC-MS/MS Method 1 (Derivatization-free)[6] | Alternative LC-MS/MS Method 2 (with Derivatization)[7] | Alternative Micro LC-MS/MS Method[8] |
| Linearity Range | 1 - 1000 pg/mL | 0.2 - 10311.6 pmol/L (approx. 0.05 - 2800 pg/mL) | 2 - 1000 pg/mL | 3.0 - 820.0 pg/mL |
| Correlation Coefficient (r²) | >0.995 | 0.9843 | Not Specified | >0.999 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 7.5 pmol/L (approx. 2.04 pg/mL) | 2 pg/mL | 3.0 pg/mL |
| Intra-Assay Precision (%CV) | < 10% | 3.0 - 10.1% | < 10% | < 15% |
| Inter-Assay Precision (%CV) | < 12% | Not Specified | < 10% | < 15% |
| Accuracy (% Bias) | Within ±10% | Within 15% | Not Specified | Not Specified |
| Extraction Recovery | > 85% | Not Specified | Not Specified | Not Specified |
Experimental Workflow and Protocols
A robust and reproducible experimental workflow is critical for successful bioanalytical method validation. The following diagram illustrates a typical workflow for an LC-MS/MS assay for estradiol.
Detailed Experimental Protocol
This protocol outlines a typical procedure for the extraction and analysis of estradiol from human plasma using this compound as an internal standard.
1. Sample Preparation
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 1 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.[9]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Estradiol: Q1 271.2 -> Q3 145.1
-
This compound: Q1 442.3 -> Q3 258.2 (hypothetical transition for illustrative purposes)
-
Estradiol Signaling Pathway
Understanding the biological context of the analyte is crucial for drug development. Estradiol, a primary female sex hormone, exerts its effects through binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. The following diagram illustrates a simplified signaling pathway.
Conclusion
The validation of an LC-MS/MS method is a critical step in ensuring the reliability of bioanalytical data.[10][11][12] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the high levels of accuracy and precision required in regulated bioanalysis.[1][3] The data and protocols presented in this guide demonstrate that a well-validated LC-MS/MS method with a suitable SIL-IS can provide sensitive and robust quantification of estradiol in biological matrices, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA.[13][14]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
A Comparative Guide to the Cross-Validation of Immunoassays with Mass Spectrometry for Estradiol Undecylate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of estradiol (B170435), with a specific focus on the cross-validation considerations when analyzing the long-acting ester prodrug, Estradiol Undecylate. The use of a stable isotope-labeled internal standard, Estradiol Undecylate-¹³C₃, in the LC-MS/MS method is highlighted as a key component for achieving the highest level of accuracy and precision.
Executive Summary
The accurate measurement of estradiol is critical in numerous research and clinical settings. While immunoassays are widely used due to their convenience and high throughput, they can suffer from a lack of specificity, especially when analyzing structurally similar compounds like estradiol esters.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard analytical method, offering superior sensitivity and specificity.[2] This is particularly crucial for pharmacokinetic studies of estradiol prodrugs like estradiol undecylate, where it is essential to differentiate the ester from the active estradiol molecule.
This guide details the experimental protocols for both immunoassay and LC-MS/MS, presents a head-to-head comparison of their performance characteristics, and provides a workflow for the cross-validation of these two methods.
Performance Characteristics: Immunoassay vs. LC-MS/MS
The choice of analytical platform can significantly impact the reliability of pharmacokinetic and pharmacodynamic data. Below is a summary of the key performance characteristics of a typical estradiol immunoassay compared to a state-of-the-art LC-MS/MS method.
| Performance Parameter | Estradiol Immunoassay (e.g., Roche Elecsys Estradiol II) | LC-MS/MS with Estradiol Undecylate-¹³C₃ Internal Standard |
| Lower Limit of Quantification (LLOQ) | Typically in the range of 5-20 pg/mL.[3] | Can achieve LLOQs in the sub-picogram per milliliter range (e.g., <1 pg/mL).[4] |
| Upper Limit of Quantification (ULOQ) | Wide dynamic range, often up to 3,000-4,000 pg/mL. | Wide dynamic range, can be extended with sample dilution. |
| Linearity | Generally good within the defined assay range. | Excellent linearity over a wide concentration range. |
| Precision (%CV) | Intra- and inter-assay precision is typically <10%.[3] | High precision with %CV often below 5%.[5] |
| Accuracy (%Bias) | Can be affected by cross-reactivity and matrix effects, leading to potential bias.[6][7] | High accuracy, with bias typically within ±15%, ensured by the use of an isotope-labeled internal standard.[5] |
| Specificity | Prone to cross-reactivity with structurally related steroids.[2] | Highly specific, capable of distinguishing between estradiol and its esters. |
| Cross-reactivity with Estradiol Undecylate | Expected to be very low (<0.1%), but requires empirical validation. The large undecylenate ester at the C17β position significantly alters the molecular structure, likely preventing efficient binding to antibodies raised against 17β-estradiol. | No cross-reactivity as the method is based on specific mass-to-charge ratios of the parent and fragment ions. |
Experimental Protocols
Immunoassay: Cross-Reactivity Determination of Estradiol Undecylate
This protocol outlines the procedure to determine the percentage of cross-reactivity of estradiol undecylate in a competitive immunoassay for estradiol.
Materials:
-
Estradiol Immunoassay Kit (including calibrators, controls, and reagents)
-
High-purity Estradiol Undecylate
-
Estradiol standard of known concentration
-
Analyte-free serum or buffer as specified by the assay manufacturer
-
Precision pipettes and sterile, disposable tips
-
Appropriate immunoassay analyzer
Procedure:
-
Preparation of Estradiol Undecylate Stock Solution: Prepare a high-concentration stock solution of estradiol undecylate in a suitable solvent (e.g., ethanol).
-
Serial Dilutions: Perform serial dilutions of the estradiol undecylate stock solution in the analyte-free matrix to create a range of concentrations.
-
Preparation of Estradiol Reference Sample: Prepare a sample of the analyte-free matrix containing a known, mid-range concentration of the estradiol standard.
-
Assay Measurement: Assay the prepared estradiol undecylate dilutions and the estradiol reference sample according to the immunoassay manufacturer's instructions.
-
Data Acquisition: Obtain the apparent estradiol concentration for each estradiol undecylate dilution.
-
Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each dilution:
% Cross-Reactivity = (Apparent Estradiol Concentration / Actual Estradiol Undecylate Concentration) x 100
-
Data Analysis: Average the percent cross-reactivity values obtained from the different dilutions. A consistent, low percentage across the dilution series indicates minimal interference.
LC-MS/MS: Quantification of Estradiol Undecylate with Estradiol Undecylate-¹³C₃
This protocol describes a method for the sensitive and specific quantification of estradiol undecylate in a biological matrix using a stable isotope-labeled internal standard.
Materials and Reagents:
-
Estradiol Undecylate and Estradiol Undecylate-¹³C₃ reference standards
-
LC-MS/MS system (e.g., Sciex Triple Quad 6500+ or equivalent)
-
HPLC column (e.g., C18 reversed-phase)
-
Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium fluoride (B91410) (optional, for enhancing ionization)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
-
Biological matrix (e.g., serum, plasma)
Procedure:
-
Sample Preparation:
-
Spiking: To an aliquot of the biological sample, add a known amount of the internal standard solution (Estradiol Undecylate-¹³C₃).
-
Extraction: Perform either LLE (e.g., with methyl tert-butyl ether) or SPE to extract the analytes and remove matrix interferences.
-
Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent.
-
-
LC Separation:
-
Inject the reconstituted sample onto the HPLC column.
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of estradiol undecylate from other matrix components.
-
-
MS/MS Detection:
-
Introduce the column effluent into the mass spectrometer.
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for estradiol undecylate and its ¹³C₃-labeled internal standard will need to be optimized. Based on the structure of estradiol undecylate, the precursor ion [M-H]⁻ would be approximately m/z 441.5. Fragmentation would likely involve the loss of the undecylenate chain. For Estradiol Undecylate-¹³C₃, the precursor ion would be m/z 444.5, with a corresponding shift in fragment ions.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of estradiol undecylate and a fixed concentration of the internal standard.
-
Calculate the concentration of estradiol undecylate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Estradiol Signaling Pathway
Caption: Genomic and non-genomic signaling pathways of estradiol.
Cross-Validation Experimental Workflow
Caption: Workflow for cross-validation of immunoassay and LC-MS/MS.
Logical Relationship: Method Selection Considerations
Caption: Decision tree for selecting an analytical method.
Conclusion
For the accurate quantification of estradiol and its prodrugs like estradiol undecylate, LC-MS/MS with the use of a stable isotope-labeled internal standard such as Estradiol Undecylate-¹³C₃ is unequivocally the superior method. Its high specificity, sensitivity, and accuracy are essential for reliable pharmacokinetic and clinical studies. While immunoassays offer advantages in terms of speed and cost, they are susceptible to interferences that can compromise data quality. Cross-validation of a developed immunoassay against a robust LC-MS/MS method is a mandatory step to understand its limitations and ensure the reliability of the generated data, especially in the context of drug development and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. High-Sensitivity Micro LC-MS/MS Assay Developed for Serum Estradiol - Immunology - Labmedica.com [labmedica.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Simultaneous measurement of total estradiol and testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Estradiol Measurements: A Guide for Researchers Utilizing Estradiol undecylate-13C3
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol (B170435) is paramount for a wide range of studies, from endocrinology to oncology. This guide provides a comprehensive comparison of methodologies for estradiol measurement, with a focus on the use of Estradiol undecylate-13C3 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique.
Data Presentation: Performance of Estradiol Measurement Methods
The choice of analytical method significantly impacts the accuracy and sensitivity of estradiol quantification. Below is a summary of performance characteristics for the most common methods: LC-MS/MS and immunoassays. This compound serves as an ideal internal standard for LC-MS/MS, ensuring the highest level of accuracy by correcting for matrix effects and variations during sample preparation and analysis.
| Feature | LC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound) | Immunoassays (e.g., ELISA, RIA) |
| Limit of Quantification (LOQ) | 0.16 - 3 pg/mL[1][2] | Often >20 pg/mL, with reduced accuracy at lower concentrations[3] |
| Specificity | High, distinguishes between estradiol and its metabolites. | Variable, prone to cross-reactivity with other steroids and metabolites, leading to overestimation.[4][5] |
| Accuracy & Precision (CV%) | High accuracy, with CVs typically below 10%.[1] | Variable, with higher CVs, especially at low concentrations.[5] |
| Throughput | Moderate to high, with run times as short as 8 minutes per sample.[4] | High, suitable for large batches of samples. |
| Matrix Effects | Minimized by the use of an internal standard like this compound. | Susceptible to interference from components in the sample matrix. |
| Development Cost & Complexity | Higher initial instrument cost and requires specialized expertise. | Lower initial cost and simpler to perform. |
Experimental Protocols
Estradiol Measurement in Human Serum using LC-MS/MS with an Isotope-Labeled Internal Standard
This protocol is a representative example for the quantification of estradiol in serum using LC-MS/MS with an internal standard like this compound.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add 50 µL of the internal standard solution (e.g., this compound in methanol).
-
Vortex the mixture.
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for underivatized estradiol.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both estradiol and the internal standard.
-
Immunoassay for Estradiol Measurement
Immunoassays, such as ELISA, are widely used for their simplicity and high throughput.
a. General ELISA Protocol:
-
Standards, controls, and samples are pipetted into wells of a microplate coated with an anti-estradiol antibody.
-
An enzyme-labeled estradiol conjugate is added to the wells.
-
During incubation, the unlabeled estradiol from the sample and the enzyme-labeled estradiol compete for binding to the coated antibody.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of estradiol in the sample.
Mandatory Visualizations
Estradiol Signaling Pathways
Estradiol exerts its physiological effects through two main pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that involves rapid cell-surface signaling.[7][8][9]
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
A Head-to-Head Comparison: Estradiol Undecylate-¹³C₃ vs. Deuterated Estradiol Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol (B170435) is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Estradiol undecylate-¹³C₃ and deuterated estradiol standards, supported by established analytical principles and experimental methodologies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization. The two most common types of SIL standards for estradiol analysis are those labeled with carbon-13 (¹³C) and deuterium (B1214612) (²H or D). This guide will delve into the nuanced differences between Estradiol undecylate-¹³C₃ and commonly used deuterated estradiol standards.
Performance Comparison: ¹³C vs. Deuterium Labeling
The ideal internal standard co-elutes with the analyte and is free from isotopic exchange. It is in these aspects that ¹³C-labeled standards often hold an advantage over their deuterated counterparts.
| Feature | Estradiol undecylate-¹³C₃ | Deuterated Estradiol Standards (e.g., Estradiol-d₅) |
| Isotopic Purity & Stability | High isotopic purity. The ¹³C-label is metabolically stable and not susceptible to back-exchange. | High isotopic purity, but the potential for H/D back-exchange exists, which can compromise accuracy. |
| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte due to minimal impact on physicochemical properties. | May exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the unlabeled analyte. This can lead to differential matrix effects. |
| Matrix Effects | Co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement, leading to more accurate correction. | Chromatographic separation can result in the analyte and internal standard being subjected to different matrix effects, potentially leading to quantification errors. |
| Analyte Analyzed | As Estradiol undecylate is a prodrug, it would require hydrolysis to estradiol for direct comparison with endogenous estradiol. The ¹³C₃ label is on the estradiol core. | Directly corresponds to the endogenous estradiol molecule. |
| Cost & Availability | Generally higher cost and potentially less readily available than some common deuterated standards. | Often more readily available and can be more cost-effective. |
Experimental Protocols
Below are representative experimental protocols for the quantification of estradiol using stable isotope-labeled internal standards.
Protocol 1: Quantification of Estradiol using a Deuterated Internal Standard
This protocol is a generalized representation based on common practices in the field.
1. Sample Preparation:
-
To 500 µL of human plasma, add a known concentration of the deuterated estradiol internal standard (e.g., Estradiol-d₅).
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for underivatized estradiol. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can also be used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard.
-
Protocol 2: Proposed Workflow for Estradiol Quantification using Estradiol undecylate-¹³C₃
This proposed protocol considers the ester nature of Estradiol undecylate-¹³C₃.
1. Sample Preparation with Hydrolysis:
-
To 500 µL of human plasma, add a known concentration of Estradiol undecylate-¹³C₃ internal standard.
-
Incorporate an enzymatic (e.g., using esterase) or chemical hydrolysis step to cleave the undecylate ester from the estradiol-¹³C₃ core. This step is crucial to ensure the internal standard is in the same chemical form as the analyte being measured (estradiol).
-
Proceed with protein precipitation, LLE, or SPE as described in Protocol 1.
-
Evaporate the sample to dryness and reconstitute.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be identical to those in Protocol 1, as the target analyte is now estradiol and its ¹³C₃-labeled counterpart. The MRM transitions for the internal standard would be adjusted to account for the +3 Da mass shift from the ¹³C labeling.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Both Estradiol undecylate-¹³C₃ and deuterated estradiol standards can be used to develop robust and reliable quantitative bioanalytical methods. However, for the most demanding applications requiring the highest levels of accuracy and precision, ¹³C-labeled standards are generally recommended. The metabolic stability of the ¹³C label and the near-perfect co-elution with the analyte minimize the risk of isotopic exchange and differential matrix effects, respectively.
When using Estradiol undecylate-¹³C₃, it is imperative to incorporate a validated hydrolysis step to ensure the internal standard accurately reflects the behavior of the endogenous estradiol being measured. While deuterated standards can be a cost-effective and readily available option, careful method development and validation are crucial to mitigate the potential for chromatographic shifts and H/D exchange, which could impact data quality. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, regulatory expectations, and available resources.
References
A Researcher's Guide to Estradiol Analysis: A Comparative Look at Reference Standards and Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of estradiol (B170435) is paramount. This guide provides a comprehensive comparison of analytical methods and reference standards for estradiol analysis, supported by experimental data to inform your selection process.
Estradiol (E2), the most potent of the naturally occurring estrogens, plays a crucial role in a vast array of physiological processes. Its accurate measurement is critical in diverse research fields, from endocrinology and reproductive biology to oncology and pharmacology. The choice of analytical methodology and the quality of the reference standard are fundamental to achieving reliable and reproducible results. This guide will delve into the performance characteristics of the two primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays—and discuss the types of reference standards available.
Comparative Analysis of Analytical Methods
The two most prevalent methods for estradiol quantification are LC-MS/MS and immunoassays. LC-MS/MS is widely considered the "gold standard" due to its high specificity and sensitivity, particularly at low concentrations.[1] Immunoassays, on the other hand, offer high throughput and ease of use. The following table summarizes the key performance characteristics of these methods based on published experimental data.
| Performance Metric | LC-MS/MS | Immunoassays (e.g., ELISA, Chemiluminescence) | Reference(s) |
| Specificity | High; separates estradiol from structurally similar steroids. | Variable; potential for cross-reactivity with other steroids and metabolites. | [2] |
| Sensitivity (Lower Limit of Quantification) | Excellent; typically in the low pg/mL range (e.g., <5 pg/mL).[1] | Varies by assay; may be less reliable at very low concentrations (<20 pg/mL).[3] | [1][3] |
| Accuracy (vs. Reference Method) | High; considered the reference method. | Variable; some assays show good correlation with LC-MS/MS, while others exhibit significant bias.[4][5] | [4][5] |
| Precision (Coefficient of Variation - CV) | Good; typically <15%. | Can be variable, especially at low concentrations, with some assays showing CVs >20%.[4][5][6] | [4][5][6] |
| Throughput | Lower; more complex sample preparation and longer run times. | High; well-suited for automated platforms and large sample batches. | [2] |
| Cost per Sample | Higher. | Lower. |
Understanding Estradiol Reference Standards
The accuracy of any estradiol analysis is fundamentally dependent on the quality of the reference standard used for calibration. Several types of reference standards are available to researchers:
-
Certified Reference Materials (CRMs): These are produced by national metrology institutes and are of the highest purity. They come with a certificate of analysis detailing their characterization and traceability.[7]
-
Pharmaceutical Secondary Standards: These are well-characterized materials that are calibrated against a primary reference standard (like a USP or EP standard). They offer a cost-effective alternative for routine quality control.[8][9]
-
United States Pharmacopeia (USP) and European Pharmacopoeia (EP) Reference Standards: These are primary standards used to ensure the quality and consistency of pharmaceutical preparations.[10]
Experimental Methodologies
Detailed and validated protocols are essential for accurate and reproducible estradiol measurements. Below are representative protocols for the two primary analytical methods.
Estradiol Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest level of specificity and sensitivity for estradiol quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of serum or plasma, add an internal standard (e.g., deuterated estradiol).
- Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
2. Chromatographic Separation:
- Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride.
3. Mass Spectrometric Detection:
- Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Monitor for specific precursor-to-product ion transitions for both estradiol and the internal standard to ensure specificity and accurate quantification.
4. Data Analysis:
- Construct a calibration curve using certified reference standards.
- Determine the concentration of estradiol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Estradiol Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive immunoassay is a common high-throughput method for estradiol measurement.
1. Sample Preparation:
- Serum or plasma samples can often be used directly, although some kits may require a pre-treatment or extraction step to remove interfering substances.
2. Assay Procedure:
- Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-estradiol antibody.
- Add an enzyme-conjugated estradiol (e.g., HRP-estradiol) to each well. This will compete with the estradiol in the sample for binding to the antibody.
- Incubate the plate to allow for competitive binding.
- Wash the plate to remove any unbound components.
- Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colorimetric signal.
- Stop the reaction and measure the absorbance using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- The concentration of estradiol in the samples is inversely proportional to the measured absorbance. Determine the sample concentrations from the standard curve.
Visualizing Estradiol's Biological Role and Analysis Workflow
To better understand the context of estradiol analysis, the following diagrams illustrate its signaling pathways and a typical experimental workflow.
Conclusion
The selection of an appropriate analytical method and reference standard is a critical decision in any research involving estradiol. While LC-MS/MS provides the benchmark for accuracy and sensitivity, immunoassays offer a practical solution for high-throughput screening. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions to ensure the generation of high-quality, reliable data in your research endeavors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Gold Standard: Justification for Using a 13C-Labeled Internal Standard for Estradiol Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol (B170435), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of 13C-labeled estradiol with alternative internal standards, supported by experimental data, to underscore its superiority in mass spectrometry-based assays.
Mitigating Analytical Variability: The Role of an Internal Standard
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable.[1] An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] Stable isotope-labeled compounds, which are chemically identical to the analyte but differ in mass, are considered the gold standard for internal standards.
Performance Comparison: 13C-Labeled vs. Other Internal Standards
The primary alternatives to a 13C-labeled estradiol standard are deuterium-labeled standards and the use of no internal standard at all. While both have been employed, they present significant drawbacks compared to the 13C-labeled counterpart.
Key Performance Characteristics
| Feature | 13C-Labeled Estradiol | Deuterium-Labeled Estradiol | No Internal Standard | Rationale & Implications for Estradiol Analysis |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2] | Variable. Deuterium (B1214612) atoms, especially if not on stable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2] | Not Applicable | 13C-labeling ensures the mass difference between the standard and analyte remains constant throughout the analytical process, leading to more accurate quantification. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring they elute at the same time.[3] | Good, but can exhibit slight retention time shifts ("isotopic effect"), leading to differential matrix effects.[4] | Not Applicable | Co-elution is crucial for compensating for matrix effects that can suppress or enhance the analyte signal.[4] Even minor shifts in retention time can lead to significant quantitative errors.[4] |
| Matrix Effect Compensation | Superior. Due to identical chromatographic behavior and ionization efficiency, it effectively compensates for signal suppression or enhancement.[5] | Less effective. Retention time shifts can lead to the analyte and standard experiencing different matrix effects, resulting in inaccurate quantification.[4][6] | None. Highly susceptible to matrix effects, leading to poor accuracy and reproducibility.[7] | Biological matrices are complex and can significantly impact the ionization of the analyte.[7] |
| Accuracy and Precision | High. Minimizes variability, leading to high accuracy and low coefficients of variation (CV%). | Can be compromised due to isotopic instability and chromatographic shifts, potentially introducing bias.[1] | Poor. Results are often inaccurate and imprecise due to uncompensated sample loss and matrix effects. | For reliable and reproducible quantification of low-concentration hormones like estradiol, high accuracy and precision are paramount. |
A study comparing testosterone-d2, testosterone-d5, and testosterone-13C3 internal standards against a reference method revealed proportional negative biases of approximately 14% and 10% for the deuterated standards, respectively, highlighting the potential for inaccuracy with deuterium labeling.[1] While this study was on testosterone (B1683101), the principles are directly applicable to estradiol analysis.
Experimental Protocols
The use of a 13C-labeled internal standard is integral to robust analytical methods for estradiol quantification. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted for high-throughput analysis of estradiol in human serum.[8]
-
To 100 µL of human serum in a 96-well plate, add a known amount of 13C-labeled estradiol internal standard (e.g., 100 pg in 25 µL methanol).[8]
-
Add 175 µL of 5% isopropyl alcohol in water, cover, vortex, and sonicate for 10 minutes.[8]
-
Transfer the samples to a 96-well supported liquid extraction (SLE+) plate and allow the sample to absorb for 5 minutes.[8]
-
Elute the steroids with four 400 µL aliquots of dichloromethane.[8]
-
Dry the combined eluent under nitrogen and reconstitute in 100 µL of 40% methanol (B129727) in water for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
This is a general procedure for the analysis of estradiol using tandem mass spectrometry.
-
Chromatography: Utilize a C18 reversed-phase column for separation.[8]
-
Mobile Phase: Employ a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) fluoride) to achieve optimal separation and ionization.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.[8]
-
Monitor at least two specific precursor-to-product ion transitions for both unlabeled estradiol and the 13C-labeled internal standard to ensure specificity.
-
Optimize collision energies and other MS parameters to achieve maximum sensitivity.
-
-
Quantification: Calculate the concentration of estradiol in the sample by comparing the peak area ratio of the analyte to the 13C-labeled internal standard against a calibration curve prepared with known concentrations of estradiol and a fixed concentration of the internal standard.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estradiol Esters as Internal Standards in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estradiol (B170435), the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should closely mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation, while being distinguishable by the detector. While stable isotope-labeled (SIL) estradiol (e.g., d4-estradiol) is the gold standard for use as an internal standard due to its near-identical chemical and physical properties, there are scenarios where alternative standards, such as estradiol esters, may be considered. This guide provides a comparative analysis of three common estradiol esters—estradiol benzoate, estradiol valerate (B167501), and estradiol cypionate—for their potential application as internal standards in the quantification of estradiol.
Physicochemical Properties of Estradiol Esters
The choice of an estradiol ester as an internal standard is critically influenced by its physicochemical properties, which dictate its behavior during sample processing and analysis. The key differentiator among these esters is the nature of the ester group, which impacts their molecular weight and lipophilicity (log P). These properties, in turn, affect their solubility, extraction efficiency from biological matrices, and retention characteristics in reversed-phase liquid chromatography.
| Property | Estradiol | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |
| Molecular Weight ( g/mol ) | 272.38 | 376.49 | 356.50 | 396.58 |
| Log P (Lipophilicity) | ~4.0 | ~5.5 | ~5.8 | ~6.5 |
| Ester Group | None | Benzoate | Valerate | Cypionate |
| Chemical Formula | C18H24O2 | C25H28O3 | C23H32O3 | C26H36O3 |
Data compiled from various sources.
Comparative Analytical Performance as Internal Standards
The performance of an internal standard is assessed by its ability to compensate for variations in sample preparation and analysis. When considering estradiol esters as internal standards for estradiol quantification, their structural similarity to estradiol is an advantage. However, the differences in their ester side chains will lead to variations in their analytical behavior.
| Performance Metric | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate | Rationale |
| Extraction Recovery | Expected to be similar to or slightly higher than estradiol | Expected to be higher than estradiol | Expected to be the highest among the esters | Increased lipophilicity generally leads to better extraction efficiency from aqueous biological matrices into organic solvents. |
| Chromatographic Retention (Reversed-Phase LC) | Longer retention time than estradiol | Longer retention time than estradiol benzoate | Longest retention time among the esters | In reversed-phase liquid chromatography, retention time increases with increasing lipophilicity. |
| Matrix Effects in LC-MS/MS | Potentially different from estradiol | Potentially different from estradiol | Potentially different from estradiol | Differences in retention time and ionization efficiency due to the ester group can lead to differential susceptibility to matrix effects compared to estradiol. |
| Mass Spectrometric Detection | Distinct precursor and product ions from estradiol | Distinct precursor and product ions from estradiol | Distinct precursor and product ions from estradiol | The difference in molecular weight allows for clear differentiation from estradiol in the mass spectrometer. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of estradiol in human serum using an estradiol ester as an internal standard by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum sample, add 50 µL of the internal standard working solution (e.g., estradiol valerate in methanol (B129727) at a concentration of 10 ng/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estradiol: Precursor ion (m/z) 271.2 -> Product ion (m/z) 145.1
-
Estradiol Valerate (IS): Precursor ion (m/z) 355.2 -> Product ion (m/z) 271.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for estradiol quantification using an estradiol ester as an internal standard.
Estradiol Signaling Pathway
Caption: Simplified genomic signaling pathway of estradiol.
Safety Operating Guide
Safe Disposal of Estradiol Undecylate-13C3: A Procedural Guide
The proper handling and disposal of Estradiol (B170435) undecylate-13C3 are critical for ensuring laboratory safety and environmental protection. As a potent estrogenic compound, it is classified as a hazardous substance requiring stringent disposal protocols. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage the waste generated from the use of this compound.
Hazard Identification and Safety Summary
Estradiol undecylate is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] The "-13C3" designation indicates that the compound is labeled with stable carbon-13 isotopes. Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no additional precautions for radioactivity are necessary.[4] The primary hazards are associated with the chemical properties of the estradiol undecylate molecule itself. All personnel must review the Safety Data Sheet (SDS) before handling this compound.[5]
| Hazard Classification | Description | Primary Precautionary Statements |
| Carcinogenicity | Suspected of causing cancer.[1][6][2][3] | P201: Obtain special instructions before use.[1][6] P202: Do not handle until all safety precautions have been read and understood.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][6][3] May cause harm to breast-fed children.[1][6][3] | P263: Avoid contact during pregnancy/while nursing.[6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment.[1] |
Disposal Workflow for Estradiol Undecylate-13C3
The following diagram outlines the logical flow for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
